molecular formula C35H46N4O6 B15616566 PD 135158

PD 135158

Número de catálogo: B15616566
Peso molecular: 618.8 g/mol
Clave InChI: VVGZQXYPBDZOLL-KROHXGCPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

selective cholecystokinin type B receptor agonist;  structure given in first source

Propiedades

Fórmula molecular

C35H46N4O6

Peso molecular

618.8 g/mol

Nombre IUPAC

4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1

Clave InChI

VVGZQXYPBDZOLL-KROHXGCPSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to PD 135158: A Selective CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B receptor (CCK-BR or CCK2R). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary pharmacological activity. Detailed information on its mechanism of action as a CCK2 receptor antagonist, along with available quantitative data and a representative experimental protocol for its use, is presented. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and experimental applications of this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid[1]
Alternative Name CAM 1028[2]
CAS Number 130325-35-8[1][2]
Molecular Formula C35H44N4O6[1][2]
Molecular Weight 616.76 g/mol [1][2]
Appearance White solid[1]
Purity >98%[1]
Storage -20°C Freezer[1]

Mechanism of Action: Selective CCK2 Receptor Antagonism

This compound functions as a selective antagonist of the cholecystokinin B receptor (CCK-BR), also known as the CCK2 receptor.[2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK2 receptor is primarily found in the central nervous system and the gastrointestinal tract.

The signaling cascade initiated by the activation of the CCK2 receptor by its endogenous ligands, cholecystokinin and gastrin, typically involves the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes, including anxiety, panic attacks, and gastric acid secretion.

This compound, by competitively binding to the CCK2 receptor, blocks the binding of CCK and gastrin, thereby inhibiting this downstream signaling cascade. This antagonistic action makes this compound a valuable tool for studying the physiological roles of the CCK2 receptor and a potential therapeutic agent for conditions associated with its over-activation.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK/Gastrin CCK/Gastrin CCK2R CCK2 Receptor CCK/Gastrin->CCK2R Binds & Activates G_protein Gq Protein CCK2R->G_protein Activates PD135158 This compound PD135158->CCK2R Binds & Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Anxiety, Gastric Acid Secretion) Ca_release->Physiological_Effects PKC->Physiological_Effects

Diagram 1: this compound Inhibition of the CCK2 Receptor Signaling Pathway.

Quantitative Data

Currently, publicly available, peer-reviewed quantitative data such as IC50 or Ki values for this compound's binding affinity to the CCK2 receptor is limited in the immediate search results. Researchers are encouraged to consult specialized pharmacological databases and literature for specific binding affinities and in vivo potency, which can vary depending on the experimental conditions.

Experimental Protocols

The following is a generalized experimental workflow for characterizing the antagonist activity of this compound on the CCK2 receptor in a cell-based assay. This protocol is for illustrative purposes and should be adapted based on specific cell lines, equipment, and experimental goals.

Objective: To determine the inhibitory effect of this compound on CCK-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the human CCK2 receptor.

Materials:

  • Human cell line expressing CCK2 receptor (e.g., HEK293-CCK2R)

  • Cell culture medium and supplements

  • This compound

  • Cholecystokinin octapeptide (CCK-8)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation_measurement Stimulation and Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture CCK2R-expressing cells to optimal confluency in a 96-well plate. Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS. Cell_Culture->Dye_Loading Incubation1 3. Incubate cells to allow for dye uptake and de-esterification. Dye_Loading->Incubation1 Washing 4. Wash cells to remove extracellular dye. Incubation1->Washing PD135158_Addition 5. Add varying concentrations of This compound to the wells. Washing->PD135158_Addition Incubation2 6. Incubate for a defined period to allow for receptor binding. PD135158_Addition->Incubation2 CCK8_Addition 7. Add a fixed concentration of CCK-8 to stimulate the cells. Incubation2->CCK8_Addition Fluorescence_Reading 8. Immediately measure the change in fluorescence over time using a plate reader. CCK8_Addition->Fluorescence_Reading Data_Normalization 9. Normalize the fluorescence data. Fluorescence_Reading->Data_Normalization Dose_Response 10. Plot the dose-response curve of This compound inhibition. Data_Normalization->Dose_Response IC50_Calculation 11. Calculate the IC50 value. Dose_Response->IC50_Calculation

Diagram 2: Experimental Workflow for Characterizing this compound Activity.

Conclusion

This compound is a well-defined chemical entity that serves as a potent and selective antagonist for the CCK2 receptor. Its ability to block the signaling cascade associated with CCK and gastrin makes it an invaluable research tool for elucidating the physiological and pathological roles of the CCK2 receptor. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential for development as a therapeutic agent for a range of disorders, including anxiety and gastrointestinal conditions. This technical guide provides a foundational understanding of this compound for scientists and researchers, facilitating its application in future investigations.

References

PD 135158: A Technical Guide to a Selective CCKB Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCKB) receptor. Also known as CAM 1028, this compound has been instrumental as a research tool in elucidating the physiological and pathological roles of the CCKB receptor, which is predominantly found in the central nervous system and the gastrointestinal tract. The CCKB receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that binds the peptide hormones cholecystokinin (CCK) and gastrin. Its activation is implicated in a range of physiological processes, including anxiety, panic disorders, pain perception, and gastric acid secretion. The high selectivity of this compound for the CCKB receptor over the CCKA receptor subtype makes it a valuable pharmacological probe for distinguishing the functions of these two closely related receptors. This document provides an in-depth technical overview of this compound, including its mechanism of action, binding characteristics, experimental protocols, and key research findings.

Chemical Properties

PropertyValue
Chemical Name 4-​(2-​((3-​(1H-​indol-​3-​yl)​-​2-​methyl-​1-​oxo-​2-​((tricyclo[3.3.1.13,​7]​dec-​1-​ylcarbonyl)​amino)​propyl)​amino)​ethyl)​benzoic acid
Molecular Formula C35H44N4O5
Molecular Weight 616.76 g/mol
CAS Number 130325-35-8
Appearance White solid
Storage Store at -20°C

Mechanism of Action

This compound functions as a competitive antagonist at the CCKB receptor. By binding to the receptor, it prevents the endogenous ligands, CCK and gastrin, from activating it. This blockade inhibits the downstream signaling cascades typically initiated by agonist binding. The CCKB receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1] Upon activation by an agonist, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses. This compound, by blocking the initial agonist binding, prevents this entire cascade from occurring.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCKB Binds & Activates PD135158 This compound PD135158->CCKB Binds & Blocks

CCKB Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits a high affinity for the CCKB receptor and significantly lower affinity for the CCKA receptor, demonstrating its selectivity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.

Receptor SubtypeLigandKi (nM)SpeciesReference
CCKB This compound0.33-[2]
CCKA This compound213-[2]
Selectivity Ratio (CCKA Ki / CCKB Ki) ~645

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

Experimental Protocols

Radioligand Competition Binding Assay for CCKB Receptor

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the CCKB receptor using a competition binding assay.

1. Materials:

  • Radioligand: [3H]-PD 140376 or [125I]-CCK-8 (sulfated)

  • Tissue Preparation: Membranes from cells expressing recombinant CCKB receptors (e.g., CHO-CCKB cells) or brain tissue homogenates from a region rich in CCKB receptors (e.g., cerebral cortex).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known CCKB receptor ligand (e.g., 1 µM unlabeled CCK-8).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of serially diluted test compound.

  • Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue or Cells) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (Determine IC₅₀) Data_Processing->Curve_Fitting Ki_Calculation Calculate Kᵢ Curve_Fitting->Ki_Calculation

Experimental Workflow for a Radioligand Competition Binding Assay.

In Vivo Administration: Microinjection into the Nucleus Accumbens

This protocol provides a general framework for the stereotaxic microinjection of this compound into the nucleus accumbens of a rodent model to study its effects on reward-related behaviors.

1. Materials:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Anesthetic: Ketamine/xylazine mixture or isoflurane.

  • Stereotaxic Apparatus: For precise positioning of the injection cannula.

  • Microinjection Pump and Syringe: To deliver a controlled volume of the drug solution.

  • Injection Cannula: A 26- or 30-gauge stainless steel cannula.

  • This compound Solution: Dissolved in a vehicle such as artificial cerebrospinal fluid (aCSF) or saline, with a small amount of DMSO if necessary for solubility. The concentration should be determined based on previous studies (e.g., 10 µg in 0.5 µL).[3]

  • Surgical tools, sutures, and analgesics.

2. Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull above the target brain region (nucleus accumbens). The coordinates are determined from a rat brain atlas relative to bregma (e.g., anteroposterior: +1.6 mm; mediolateral: ±1.5 mm; dorsoventral: -7.0 mm).

  • Cannula Implantation: Slowly lower the injection cannula to the target coordinates. The cannula may be fixed to the skull with dental cement for chronic studies or used for acute injection.

  • Microinjection: Connect the cannula to the microinjection pump. Infuse the this compound solution at a slow, controlled rate (e.g., 0.25 µL/min) to minimize tissue damage.

  • Post-injection: Leave the cannula in place for a few minutes after the injection to allow for diffusion of the solution and to prevent backflow upon withdrawal.

  • Closure and Recovery: Slowly retract the cannula, suture the scalp incision, and administer analgesics. Allow the animal to recover from anesthesia in a warm environment.

  • Behavioral Testing: Conduct behavioral tests at a predetermined time after the microinjection to assess the effects of CCKB receptor blockade in the nucleus accumbens.

In Vitro and In Vivo Studies

In Vitro:

  • Studies using isolated rat pancreatic acini have shown that while this compound is a potent CCKB antagonist, it can act as a full agonist at the rat pancreatic CCKA receptor, though with lower potency than CCK-8.[2] This highlights the importance of considering species and tissue differences in receptor pharmacology.

In Vivo:

  • Anxiety and Panic: A significant body of research has utilized this compound to investigate the role of CCKB receptors in anxiety and panic disorders. Studies have shown that CCKB receptor antagonists, including this compound, can have anxiolytic-like effects in various animal models of anxiety. They are particularly effective in reducing anxiety states induced by fear-provoking situations.

  • Reward and Motivation: Microinjection of this compound into the nucleus accumbens, a key brain region in the reward pathway, has been shown to potentiate the effects of amphetamine on conditioned reward behavior.[3] This suggests that endogenous CCK, acting through CCKB receptors in this region, may normally inhibit dopamine-mediated reward processes.[3]

Antagonist_Action cluster_ligands Ligands cluster_outcomes Outcomes CCK Endogenous Agonist (CCK/Gastrin) CCKB_Receptor CCKB Receptor CCK->CCKB_Receptor Binds to PD135158 Exogenous Antagonist (this compound) PD135158->CCKB_Receptor Competitively Binds to Activation Receptor Activation & Downstream Signaling CCKB_Receptor->Activation Leads to No_Activation No Receptor Activation CCKB_Receptor->No_Activation In the presence of this compound

Logical Relationship of this compound as a Competitive Antagonist.

Conclusion

This compound is a highly selective and potent CCKB receptor antagonist that has been invaluable in pharmacological research. Its ability to differentiate between the CCKA and CCKB receptor subtypes has allowed for a more precise understanding of the roles of these receptors in various physiological and pathophysiological processes, particularly in the realms of anxiety, reward, and gastrointestinal function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. As with any potent pharmacological agent, careful consideration of its cross-reactivity, species-specific effects, and appropriate experimental design is crucial for obtaining reliable and interpretable results.

References

The Discovery and Scientific History of PD 135158: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, which has played a significant role in neuroscience research, particularly in the study of anxiety and related disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound was developed by the Parke-Davis Neuroscience Research Centre in Cambridge, UK. The seminal research, published in 1990 by Hughes and colleagues, described the development of a novel class of potent and selective CCK-B receptor antagonists with demonstrated anxiolytic activity. This work identified this compound as a lead compound with high affinity and selectivity for the CCK-B receptor subtype over the CCK-A receptor.

Pharmacological Profile

This compound is a competitive antagonist at the CCK-B receptor. However, subsequent research revealed a surprising dual activity, as it also acts as a full agonist at the rat pancreatic CCK-A receptor, albeit with lower potency compared to the endogenous ligand cholecystokinin octapeptide (CCK-8).[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's interaction with CCK receptors.

ParameterReceptor SubtypeSpeciesValueReference
IC50 CCK-BMouse (cortex)2.8 nM
EC50 CCK-ARat (pancreatic acini)0.6 µM[1]
Emax CCK-ARat (pancreatic acini)Identical to CCK-8[1]
Maximal Stimulation CCK-ARat (pancreatic acini)50 µM[1]

Key Experiments and Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of this compound for the CCK-B receptor.

Protocol:

  • Membrane Preparation: Cerebral cortex from mice is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

  • Binding Reaction: Membranes are incubated with a radiolabeled CCK-B selective ligand (e.g., [³H]PD 134308) and varying concentrations of this compound in a final volume of buffer containing a protease inhibitor cocktail.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK-B ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Pancreatic Acini Amylase Secretion Assay

Objective: To assess the functional activity of this compound at the CCK-A receptor.

Protocol:

  • Preparation of Pancreatic Acini: The pancreas from a rat is digested with collagenase to isolate pancreatic acini. The acini are then suspended in a buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.

  • Stimulation: Aliquots of the acini suspension are incubated with various concentrations of this compound or CCK-8 (as a positive control) at 37°C for a specified time (e.g., 30 minutes).

  • Measurement of Amylase Release: The incubation is stopped by centrifugation. The amylase activity in the supernatant is measured using a commercially available kit, typically based on the hydrolysis of a chromogenic substrate.

  • Data Analysis: Amylase release is expressed as a percentage of the total amylase content in the acini. The potency (EC50) and efficacy (Emax) of this compound are determined by fitting the dose-response data to a sigmoidal curve. The half-maximal stimulation occurred at 0.6 microM, and maximal secretion was induced at 50 microM.[1] Supramaximal concentrations led to a decrease in lipase (B570770) release.[1]

Anxiolytic Activity Assessment (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Protocol:

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Rodents are administered this compound or a vehicle control via a specific route (e.g., intraperitoneal injection) a set time before the test. Each animal is placed at the center of the maze facing an open arm and allowed to explore for a fixed period (e.g., 5 minutes).

  • Data Collection: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways

CCK-B Receptor Antagonism

As a CCK-B receptor antagonist, this compound blocks the downstream signaling cascades initiated by the binding of endogenous ligands like CCK and gastrin. The CCK-B receptor is a Gq-protein coupled receptor (GPCR). Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). By blocking the receptor, this compound prevents these downstream events.

CCKB_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PD135158 This compound PD135158->CCKBR Blocks CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCKBR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation CCKA_Agonism cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKAR CCK-A Receptor Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PD135158 This compound PD135158->CCKAR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Amylase_Secretion Amylase Secretion Ca_release->Amylase_Secretion PKC_activation->Amylase_Secretion Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., Mouse Cortex) start->prep_membranes setup_assay Set up Assay Plates prep_membranes->setup_assay add_components Add Components: - Membranes - Radiolabeled Ligand ([³H]PD 134308) - this compound (Varying Concentrations) setup_assay->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

References

The Dichotomous Role of PD 135158 in Cholecystokinin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158 is a synthetic, non-peptide small molecule that has emerged as a significant tool for dissecting the complex signaling pathways mediated by cholecystokinin (B1591339) (CCK). This technical guide provides an in-depth analysis of this compound's role in CCK signaling, focusing on its dual activity as a selective antagonist for the cholecystokinin-2 receptor (CCK2R, formerly CCK-B) and an agonist for the cholecystokinin-1 receptor (CCK1R, formerly CCK-A). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts: Cholecystokinin Receptors and Signaling

Cholecystokinin is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its physiological effects are mediated by two G protein-coupled receptors (GPCRs): CCK1R and CCK2R.[1] Both receptors are primarily coupled to the Gq family of G proteins.[2] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of downstream cellular responses. While this is the primary signaling pathway, some studies suggest a more complex signaling network, including potential modulation of the cAMP pathway.[3]

This compound: A Molecule with Dual Personality

This compound exhibits a fascinating pharmacological profile, acting as a potent and selective antagonist at the CCK2R while simultaneously functioning as an agonist at the CCK1R. This dual activity makes it a unique tool for differentiating the physiological and pathological roles of the two CCK receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with CCK1 and CCK2 receptors.

ParameterReceptorSpeciesValueAssay TypeReference
IC50 CCK2RRat76 nMFunctional (Pancreastatin Secretion)[4]
IC50 CCK1RRat1.26 µM (calculated from pIC50 of 5.9)Radioligand Binding[5]
EC50 CCK1RRat0.6 µM (600 nM)Functional (Lipase Release)[6]

Table 1: Potency and Affinity of this compound at CCK Receptors

Signaling Pathways and Mechanism of Action of this compound

The diagrams below, generated using the DOT language for Graphviz, illustrate the canonical CCK signaling pathway and the modulatory effects of this compound.

CCK2 Receptor Signaling and Antagonism by this compound

Activation of the CCK2R by its endogenous ligands, cholecystokinin or gastrin, initiates the Gq-PLC signaling cascade. This compound acts as a competitive antagonist at this receptor, blocking the binding of agonists and thereby inhibiting the downstream signaling events.

cluster_membrane Cell Membrane CCK2R CCK2R Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes CCK CCK/Gastrin CCK->CCK2R binds PD135158 This compound PD135158->CCK2R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse

CCK2R signaling and this compound antagonism.
CCK1 Receptor Signaling and Agonism by this compound

In contrast to its action on CCK2R, this compound acts as an agonist at the CCK1R. It mimics the action of endogenous CCK, binding to and activating the receptor to initiate the same Gq-PLC signaling cascade.

cluster_membrane Cell Membrane CCK1R CCK1R Gq Gq CCK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PD135158 This compound PD135158->CCK1R binds & activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse

CCK1R signaling and this compound agonism.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of compounds like this compound. The following sections provide representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for CCK1R and CCK2R.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing either human CCK1R or CCK2R (e.g., CHO or HEK293 cells) to ~90% confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]PD 140376 for CCK2R or [125I]CCK-8 for CCK1R), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand, e.g., 1 µM CCK-8).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to either block (at CCK2R) or stimulate (at CCK1R) the release of intracellular calcium.

  • Cell Preparation:

    • Seed cells expressing the target receptor (CCK1R or CCK2R) into a 96-well black-walled, clear-bottom plate and grow to confluency. The rat pancreatic acinar cell line AR42J is a suitable model for studying CCK1R-mediated responses.[7]

    • On the day of the assay, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • For antagonist mode (CCK2R): Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-15 minutes). Then, inject a fixed concentration of a CCK2R agonist (e.g., gastrin or CCK-8) and immediately begin recording fluorescence.

    • For agonist mode (CCK1R): Inject varying concentrations of this compound directly into the wells and immediately begin recording fluorescence.

    • Record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes). For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm).

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time.

    • Determine the peak response for each concentration.

    • For antagonist mode: Plot the peak response against the logarithm of the this compound concentration to determine the IC50 value.

    • For agonist mode: Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

Experimental Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the pharmacological characterization of a dual-activity compound like this compound.

cluster_workflow Experimental Workflow for this compound Characterization start Start binding_assay Radioligand Binding Assay (CCK1R & CCK2R) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Determine Affinity downstream_assay Downstream Signaling Assay (e.g., Phospho-ERK) functional_assay->downstream_assay Confirm Functional Activity data_analysis Data Analysis (IC50, EC50, Ki) downstream_assay->data_analysis Quantify Potency conclusion Pharmacological Profile (CCK2R Antagonist / CCK1R Agonist) data_analysis->conclusion Synthesize Data end End conclusion->end

Workflow for this compound characterization.

Conclusion

This compound stands out as a valuable pharmacological probe due to its distinct activities at the two cholecystokinin receptor subtypes. Its ability to selectively block CCK2R-mediated signaling while simultaneously activating CCK1R provides a powerful tool for elucidating the specific roles of these receptors in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations of cholecystokinin signaling. A thorough understanding of its dual pharmacology is critical for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting the CCK system.

References

An In-Depth Technical Guide on PD 135158 and its Interaction with Dopamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. This technical guide provides a comprehensive overview of its pharmacological profile, with a particular focus on its interaction with dopamine (B1211576) pathways. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling cascades. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Introduction

Cholecystokinin (CCK) is a neuropeptide that coexists with dopamine in mesolimbic neurons and modulates dopaminergic activity through its interaction with CCK-A and CCK-B receptors. The CCK-B receptor, in particular, has been implicated in the regulation of anxiety, reward, and the pathophysiology of psychiatric disorders such as schizophrenia. This compound has emerged as a critical tool for elucidating the role of the CCK-B receptor in these processes. Its high selectivity for the CCK-B receptor over the CCK-A receptor allows for the specific investigation of CCK-B-mediated effects. This guide will delve into the specifics of this compound's interaction with dopamine systems, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data: Receptor Binding Affinities

The selectivity and potency of this compound are critical parameters for its use in research. The following table summarizes the binding affinities (IC50 and Ki values) of this compound for cholecystokinin and various other receptors.

Receptor TargetLigandSpeciesAssay TypeIC50 (nM)Ki (nM)Reference
CCK-B This compoundHumanRadioligand Binding2.8-[1]
CCK-A This compoundHumanRadioligand Binding1232-[1]
GABA-A This compound-Radioligand Binding> 10,000-[1]
Benzodiazepine This compound-Radioligand Binding> 10,000-[1]
Substance P This compound-Radioligand Binding> 10,000-[1]
Neurotensin This compound-Radioligand Binding> 10,000-[1]
Opioid This compound-Radioligand Binding> 10,000-[1]
Bradykinin This compound-Radioligand Binding> 10,000-[1]
5-HT3 This compound-Radioligand Binding> 10,000-[1]

Note: Ki values were not explicitly found for all receptors. IC50 values are provided as an indication of affinity.

Interaction with Dopamine Pathways

This compound, through its antagonism of CCK-B receptors, modulates dopaminergic neurotransmission, particularly within the mesolimbic pathway, which is crucial for reward, motivation, and reinforcement. Endogenous CCK, acting on CCK-B receptors, is thought to exert an inhibitory influence on dopamine release in regions like the nucleus accumbens[2]. By blocking these receptors, this compound can disinhibit dopamine neurons, leading to an increase in dopamine release or potentiation of dopamine-mediated behaviors. This has led to the investigation of this compound and other CCK-B antagonists as potential antipsychotic agents[3].

Signaling Pathways

The interaction between CCK-B receptor antagonism and dopamine signaling is complex. CCK-B receptors are G-protein coupled receptors (GPCRs), and their activation can influence downstream signaling cascades that modulate dopamine neuron activity. The antagonism of these receptors by this compound is expected to prevent these downstream effects.

CCKB_Dopamine_Interaction cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds PD135158 This compound PD135158->CCKBR Blocks G_protein Gi/o Protein CCKBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DA_synthesis Dopamine Synthesis PKA->DA_synthesis Modulates DA_release Dopamine Release PKA->DA_release Modulates DA_synapse Dopamine DA_release->DA_synapse Releases D2R Dopamine D2 Receptor DA_synapse->D2R Binds Postsynaptic_effect Postsynaptic Effect D2R->Postsynaptic_effect Initiates Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Recovery Period (≥ 48 hours) A->B C Microdialysis Probe Insertion B->C D Stabilization & Baseline Sample Collection C->D E This compound Administration D->E F Post-Drug Sample Collection E->F G HPLC-ECD Analysis of Dopamine F->G H Data Analysis G->H CPP_Workflow cluster_conditioning Conditioning Cycle (repeated) A Day 1: Pre-Conditioning (Baseline Preference) B Days 2-9: Conditioning Phase (Alternating Drug/Vehicle Pairings) A->B C Day 10: Post-Conditioning (Preference Test) B->C D Data Analysis (Compare Pre- vs. Post-Conditioning) C->D B1 Drug Injection & Placement in Paired Compartment B2 Vehicle Injection & Placement in Unpaired Compartment

References

Foundational Research on the Neurological Effects of the PD-1/PD-L1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning the neurological effects of the Programmed cell death protein 1 (PD-1) signaling pathway. It is intended for researchers, scientists, and drug development professionals working in neuro-oncology, neuroimmunology, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways.

Introduction

Programmed cell death protein 1 (PD-1), a crucial immune checkpoint modulator, has become a primary target in cancer immunotherapy. Its role in the central nervous system (CNS) is an expanding area of research, with significant implications for neurological diseases and the neurological side effects of cancer therapies.[1] PD-1 and its ligands, PD-L1 and PD-L2, are integral to regulating immune responses within the CNS, influencing conditions such as brain tumors, Alzheimer's disease, ischemic stroke, and multiple sclerosis.[1] This guide delves into the core molecular mechanisms and experimental findings that form our current understanding of the PD-1 pathway's neurological impact.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on the neurological effects associated with the PD-1 pathway.

Table 1: Neurological Adverse Events (nAEs) in Patients Treated with PD-1 Inhibitors

CharacteristicValueReference
Patients developing nAEs2.6% (17 out of 649)[2]
Most common cancer type in patients with nAEsMelanoma (35.3%)[2]
Patients with intracranial lesions at therapy initiation76.5% (in nAEs group) vs 27.8% (in non-nAEs group)[2]
Permanent discontinuation of PD-1 therapy due to nAEs88.2%[2]
Hospitalization required for nAEs64.7%[2]
Mortality due to nAEs8 out of 17 patients[2]

Table 2: Key Molecules in PD-L1 and PD-L2 Regulation via Interferon Signaling

MoleculeRole in PD-L1 RegulationRole in PD-L2 RegulationReference
Interferon-gamma (IFN-γ)Primary inducerInducer[3][4]
Interferon-beta (IFN-β)Minor inducerEqual inducer to IFN-γ[3][4]
JAK1/JAK2Essential signaling componentsEssential signaling components[3][4]
STAT1/STAT2/STAT3Key transcription factorsKey transcription factors[3][4]
IRF1Binds to the promoterBinds to the promoter[3][4]
STAT3-Binds to the promoter[3][4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Protocol 1: Retrospective Cohort Study of Neurological Adverse Events

  • Objective: To identify the clinical spectrum of neurological adverse events (nAEs) associated with PD-1 inhibitors (pembrolizumab and nivolumab).

  • Methodology:

    • A single-center retrospective cohort study was conducted on a cohort of 649 patients who received either pembrolizumab (B1139204) or nivolumab.[2]

    • Patients who developed nAEs within 12 months of initiating treatment were identified.[2]

    • Data collection included patient demographics, cancer type, presence of intracranial lesions, type and grade of nAEs, treatment modifications, hospitalization status, and patient outcomes.[2]

    • Descriptive statistics were used to summarize the data. The Chi-square or t-test method was employed to analyze differences between groups (patients with and without nAEs).[2]

Protocol 2: Mapping the Interferon-Induced PD-L1/PD-L2 Signaling Pathway

  • Objective: To elucidate the specific signaling molecules involved in the interferon-induced regulation of PD-L1 and PD-L2 expression in melanoma cells.

  • Methodology:

    • A small hairpin RNA (shRNA) screen was performed to identify key molecules in the interferon receptor signaling pathway that regulate PD-L1 expression.[3]

    • Genetic and functional studies were conducted to validate the roles of identified molecules, including JAK1, JAK2, STAT1, STAT2, STAT3, and IRF1.[3]

    • Chromatin immunoprecipitation (ChIP) assays were used to determine the binding of transcription factors (IRF1 and STAT3) to the promoters of PD-L1 and PD-L2.[3]

    • Analysis of biopsy specimens from melanoma patients was performed to correlate the expression of these signaling molecules with clinical responses to anti-PD-1 therapy.[3]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

PD1_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2->PI3K dephosphorylates Akt Akt PI3K->Akt Proliferation T-Cell Proliferation & Activation Akt->Proliferation PDL1 PD-L1 PDL1->PD1 binds

Caption: PD-1 signaling pathway in a T-cell, inhibiting activation.

IFN_gamma_PDL1_Regulation IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 activates STAT1_2_3 STAT1 / STAT2 / STAT3 JAK1_JAK2->STAT1_2_3 phosphorylates IRF1 IRF1 STAT1_2_3->IRF1 induces expression PDL1_Gene PD-L1 Gene IRF1->PDL1_Gene binds to promoter PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein transcription & translation

Caption: IFN-γ induced regulation of PD-L1 expression.

Experimental_Workflow_nAEs Patient_Cohort Patient Cohort (n=649) Receiving PD-1 Inhibitors Identify_nAEs Identify Patients with nAEs within 12 months Patient_Cohort->Identify_nAEs Data_Collection Data Collection (Demographics, Cancer Type, nAEs Grade, etc.) Identify_nAEs->Data_Collection Statistical_Analysis Statistical Analysis (Chi-square / t-test) Data_Collection->Statistical_Analysis Results Results (Incidence, Risk Factors, Outcomes) Statistical_Analysis->Results

Caption: Workflow for retrospective analysis of neurological adverse events.

Conclusion

The PD-1/PD-L1 signaling pathway is a critical regulator of immune tolerance within the central nervous system. While targeting this pathway has revolutionized cancer treatment, it is associated with a spectrum of neurological adverse events. Foundational research has begun to unravel the complex signaling cascades that govern the expression of PD-1 ligands and the downstream consequences of PD-1 engagement in immune cells. A deeper understanding of these mechanisms is paramount for the development of safer and more effective immunotherapies and for exploring the therapeutic potential of modulating this pathway in primary neurological disorders. Further research is necessary to fully elucidate the role of PD-1 signaling in neurons and glial cells and to identify biomarkers that can predict which patients are at a higher risk of developing neurological complications.

References

Unlocking Antipsychotic Potential: A Technical Guide to PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antipsychotic potential of PD 135158, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist. By examining its pharmacological profile, its effects in preclinical models of psychosis, and its interaction with key neurotransmitter systems, this document provides a comprehensive overview for professionals in the field of neuropharmacology and drug development.

Core Concepts: The Cholecystokinin-Dopamine Hypothesis of Psychosis

The rationale for investigating CCK-B antagonists as potential antipsychotics stems from the well-established interplay between cholecystokinin (CCK) and dopamine (B1211576) (DA) in the brain, particularly within the mesolimbic pathway, a critical circuit implicated in the pathophysiology of psychosis. Endogenous CCK has been shown to modulate dopamine release, and an imbalance in this system is hypothesized to contribute to the hyperdopaminergic state associated with psychotic symptoms. This compound, by selectively blocking CCK-B receptors, is proposed to normalize this dopaminergic hyperactivity, thereby exerting an antipsychotic effect.

Quantitative Pharmacological Profile of this compound

The binding affinity of this compound for cholecystokinin receptor subtypes is a critical determinant of its pharmacological action. The following table summarizes the available quantitative data.

Receptor SubtypeLigandParameterValue (nM)SpeciesTissue SourceReference
CCK-B This compoundIC500.1MouseCerebral Cortex[1]
CCK-A This compoundIC5026RatPancreas[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Preclinical Evidence for Antipsychotic-Like Activity

The antipsychotic potential of this compound has been investigated in established animal models that are predictive of clinical efficacy.

Latent Inhibition Model

Latent inhibition (LI) is a behavioral phenomenon where repeated pre-exposure to a neutral stimulus retards the subsequent conditioning to that stimulus. Deficits in LI are observed in schizophrenia and can be induced in rodents by dopamine agonists. The ability of a compound to potentiate LI is considered a strong indicator of antipsychotic-like activity.

A key study demonstrated that this compound enhances latent inhibition in a conditioned suppression of drinking paradigm in rats, an effect similar to that of the typical antipsychotic haloperidol[2]. This suggests that this compound may share a common mechanism of action with established antipsychotic drugs in this predictive model.

Conditioned Reward Model

The mesolimbic dopamine system is central to the processing of reward and motivation. Dysregulation of this system is a hallmark of psychosis. The conditioned reward paradigm assesses the motivational properties of stimuli associated with reward.

Research has shown that direct microinjection of this compound into the nucleus accumbens, a key region in the reward pathway, potentiates the behavioral response to a conditioned reward when co-administered with amphetamine[3]. This finding suggests that endogenous CCK, acting via CCK-B receptors in the nucleus accumbens, may normally inhibit dopamine-mediated reward-related behaviors, and that blockade of these receptors by this compound can disinhibit this system[3].

Experimental Protocols

Conditioned Suppression of Drinking (Latent Inhibition)

This protocol is designed to assess the effect of a test compound on the ability of rats to ignore a previously irrelevant stimulus.

Phases of the Experiment:

  • Water Deprivation and Habituation: Rats are typically water-deprived for a set period (e.g., 23 hours) to motivate drinking behavior. They are then habituated to the experimental chambers, where they learn to drink from a lick tube.

  • Pre-exposure Phase: On subsequent days, one group of rats (the pre-exposed group) is repeatedly presented with a neutral stimulus, such as a tone, without any consequence. The other group (the non-pre-exposed group) is placed in the chambers for the same duration but does not receive the stimulus.

  • Conditioning Phase: All rats are then subjected to a conditioning session where the neutral stimulus (the tone) is paired with a mild aversive stimulus, typically a foot shock.

  • Test Phase: Finally, the effect of the conditioned stimulus on drinking behavior is assessed. The suppression of drinking during the presentation of the tone is measured. A smaller suppression ratio in the pre-exposed group compared to the non-pre-exposed group indicates the presence of latent inhibition.

Drug Administration: this compound (0.001, 0.01, and 0.1 mg/kg) or vehicle is typically administered intraperitoneally before the conditioning phase to assess its ability to potentiate latent inhibition[2].

Conditioned Reward (Intra-Accumbens Microinjection)

This protocol investigates the role of CCK-B receptors within the nucleus accumbens in modulating reward-related behaviors.

Phases of the Experiment:

  • Surgery: Rats are surgically implanted with cannulae aimed at the nucleus accumbens to allow for direct microinjections of the test compound.

  • Conditioning: Rats are trained in a chamber where they learn to associate a specific environment or cue (e.g., a textured floor or a light) with a food reward. This is often done using a conditioned place preference (CPP) paradigm, where the time spent in the reward-paired environment is measured.

  • Test Phase: Following conditioning, the animals' preference for the reward-paired environment is tested in the absence of the primary reward. An increase in time spent in the reward-paired environment indicates a conditioned response.

Drug Administration: this compound (10 micrograms in 0.5 microliters) is microinjected directly into the nucleus accumbens prior to the test phase to determine its effect on the expression of the conditioned reward behavior[3]. Often, it is co-administered with a dopamine agonist like amphetamine to assess its modulatory effects on dopamine-driven behavior[3].

Signaling Pathways and Mechanism of Action

The antipsychotic potential of this compound is believed to be mediated through its modulation of dopamine signaling in the mesolimbic pathway via the blockade of CCK-B receptors.

Experimental Workflow for Preclinical Antipsychotic Screening

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Pharmacology cluster_analysis Data Analysis & Interpretation receptor_binding Receptor Binding Assays (CCKA vs. CCKB) quant_data Quantitative Data (IC50/Ki Values) receptor_binding->quant_data latent_inhibition Latent Inhibition Model (Conditioned Suppression) behavioral_data Behavioral Endpoints (Suppression Ratio, Time Preference) latent_inhibition->behavioral_data conditioned_reward Conditioned Reward Model (Intra-NAc Microinjection) conditioned_reward->behavioral_data interpretation Assessment of Antipsychotic Potential quant_data->interpretation behavioral_data->interpretation

Preclinical evaluation workflow for this compound.
CCK-B Receptor Signaling Pathway

CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.

CCKB_signaling CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Activates PD135158 This compound PD135158->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates downstream Downstream Cellular Effects PKC->downstream

Canonical CCK-B receptor signaling cascade.
Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are GPCRs that couple to the Gi/o alpha subunit, leading to an inhibitory effect on adenylyl cyclase.

D2_signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gio Gi/o Protein D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream

Canonical Dopamine D2 receptor signaling cascade.
Proposed Interaction of CCK-B and Dopamine D2 Receptor Signaling in a Mesolimbic Neuron

Evidence suggests that CCK-B and D2 receptors are co-localized on neurons within the nucleus accumbens and that CCK-B receptor activation can modulate dopamine release. The antagonistic action of this compound on CCK-B receptors is thought to disinhibit dopamine neurons, leading to a normalization of dopamine signaling.

CCKB_D2_interaction cluster_presynaptic Presynaptic Dopamine Terminal cluster_postsynaptic Postsynaptic Neuron CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Activates PD135158 This compound PD135158->CCKBR Blocks DA_release Dopamine Release CCKBR->DA_release Inhibits D2R_auto D2 Autoreceptor D2R_auto->DA_release Inhibits Dopamine Dopamine DA_release->Dopamine Increases Synaptic Dopamine Dopamine->D2R_auto Activates D2R_post Postsynaptic D2 Receptor Dopamine->D2R_post Activates signaling Downstream Signaling (Reduced cAMP) D2R_post->signaling Initiates

Hypothesized interaction of CCK-B and D2 receptors.

Conclusion and Future Directions

This compound, as a selective CCK-B receptor antagonist, demonstrates significant antipsychotic potential in preclinical models. Its ability to enhance latent inhibition and modulate conditioned reward behavior, coupled with its targeted action on the CCK-B system, positions it as a promising candidate for the development of novel antipsychotic therapies. Further research is warranted to fully elucidate its clinical efficacy and safety profile in treating psychotic disorders. The continued exploration of the CCK-dopamine interaction offers a valuable avenue for the discovery of new therapeutic strategies for schizophrenia and other psychiatric conditions characterized by dopaminergic dysregulation.

References

PD 135158: A Technical Guide to its Role as a Selective CCKB Receptor Antagonist in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Contrary to some commercial classifications, extensive scientific literature primarily identifies PD 135158 not as a kinase inhibitor, but as a potent and selective antagonist of the Cholecystokinin (B1591339) B (CCKB) receptor. This guide provides an in-depth analysis of its established mechanism of action and its impact on signal transduction pathways.

Executive Summary

This compound, also known as CAM 1028, is a non-peptide small molecule that exhibits high-affinity and selective binding to the Cholecystokinin B (CCKB) receptor. Its function as a receptor antagonist allows it to modulate downstream signaling cascades typically initiated by the endogenous ligand, cholecystokinin (CCK). The primary therapeutic and research applications of this compound have been in the fields of neuroscience, particularly in studying anxiety and antipsychotic-like effects, by virtue of its ability to interfere with CCK-mediated neurotransmission. This document serves as a technical resource for researchers and drug development professionals, detailing the molecular interactions, signaling pathways, quantitative data, and experimental methodologies associated with this compound.

Molecular Profile and Mechanism of Action

This compound acts as a competitive antagonist at the CCKB receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the binding of CCK and subsequently blocks the activation of the associated Gq/G11 G-protein. This inhibitory action at the receptor level is the primary mechanism through which this compound exerts its biological effects.

Quantitative Data: Receptor Binding Affinity

The potency of this compound as a CCKB receptor antagonist has been quantified through various binding and functional assays. The following table summarizes key inhibitory concentration (IC50) values.

TargetAssay SystemReported IC50Reference
Mouse Cortex CCKB ReceptorRadioligand Binding Assay2.8 nM[1]

Signal Transduction Pathways Modulated by this compound

The CCKB receptor, upon activation by CCK, primarily signals through the Gq/G11 pathway. This compound, by blocking this initial step, effectively inhibits these downstream signaling events.

The CCKB Receptor Signaling Cascade

The canonical signaling pathway initiated by CCKB receptor activation involves the following steps:

  • Ligand Binding: Cholecystokinin (CCK) binds to the extracellular domain of the CCKB receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/G11. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

  • Phospholipase C Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates a variety of target proteins, leading to diverse cellular responses, including modulation of ion channel activity, gene expression, and neurotransmitter release.

This compound's role is to occupy the ligand-binding site on the CCKB receptor, thereby preventing this entire cascade from being initiated.

Visualization of the CCKB Signaling Pathway and this compound Inhibition

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB_R CCKB Receptor Gq Gq CCKB_R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates CCK Cholecystokinin (CCK) CCK->CCKB_R Activates PD135158 This compound PD135158->CCKB_R Inhibits

CCKB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a CCKB antagonist has been established through various in vitro and in vivo experiments. Below are representative methodologies.

Radioligand Binding Assay for CCKB Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to its target receptor.

Objective: To determine the IC50 value of this compound for the CCKB receptor.

Materials:

  • Membrane preparations from cells expressing the CCKB receptor (e.g., mouse cortex).

  • Radiolabeled ligand (e.g., 125I-CCK-8).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Behavioral Assays: Latent Inhibition

Animal models are crucial for assessing the physiological effects of receptor antagonists. The latent inhibition paradigm is used to evaluate potential antipsychotic activity.

Objective: To assess the effect of this compound on a cognitive process relevant to schizophrenia.[2]

Animal Model: Rats.

Procedure:

  • Pre-exposure Phase: Divide the animals into groups. One group is repeatedly exposed to a neutral stimulus (e.g., a tone) without any consequence. The control group is not pre-exposed to the stimulus.

  • Drug Administration: Administer this compound (e.g., 0.001-0.1 mg/kg, subcutaneously) or vehicle to the animals.[1]

  • Conditioning Phase: Pair the neutral stimulus (tone) with an aversive stimulus (e.g., a mild foot shock).

  • Test Phase: Present the conditioned stimulus (tone) and measure the animal's fear response (e.g., suppression of drinking or licking behavior).

  • Analysis: In control animals, pre-exposure to the stimulus retards the subsequent conditioning, an effect known as latent inhibition. The potentiation of this effect by a drug, such as this compound, is indicative of antipsychotic-like properties.[1][2]

Experimental Workflow Visualization

Latent_Inhibition_Workflow cluster_preexposure Pre-exposure Phase cluster_drug_admin Drug Administration cluster_conditioning Conditioning Phase cluster_test Test Phase Pre_exposure Repeated Tone (No Consequence) Admin_PD135158 Administer This compound Pre_exposure->Admin_PD135158 Admin_Vehicle Administer Vehicle Pre_exposure->Admin_Vehicle No_Pre_exposure No Stimulus No_Pre_exposure->Admin_Vehicle Conditioning Tone + Foot Shock Admin_PD135158->Conditioning Admin_Vehicle->Conditioning Test Measure Fear Response to Tone Conditioning->Test

Workflow for the latent inhibition behavioral experiment.

Conclusion

This compound is a well-characterized and selective antagonist of the CCKB receptor. Its mechanism of action involves the direct blockade of the receptor, leading to the inhibition of the Gq/PLC/IP3/DAG signaling cascade. While it may be broadly categorized with other signal transduction modulators, it is critical for researchers and drug developers to understand its specific action at the GPCR level rather than as a kinase inhibitor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential and cellular effects of this compound.

References

In Vitro Profile of PD 135158: A Technical Guide to a Selective CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158, also known as CAM 1028, is a potent and selective, non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, formerly known as the CCKB receptor. Its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor have made it a valuable tool in neuroscience and gastrointestinal research. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of this compound, highlighting its potency and selectivity as a CCK2 receptor antagonist.

ParameterValueReceptor/SystemReference
IC50 2.8 nMMouse cortex CCKB (CCK2) receptors[1][2]
IC50 1232 nMCCK1 receptors[2]
IC50 76 nMGastrin-evoked pancreastatin (B1591218) secretion from isolated rat ECL cells

Core Mechanism of Action: CCK2 Receptor Antagonism

This compound exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the actions of its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the brain and the gastrointestinal tract.

CCK2 Receptor Signaling Pathway

Activation of the CCK2 receptor by its agonists initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to the Gq class of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways, have also been implicated in CCK2 receptor signaling.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_Gastrin CCK / Gastrin CCK2R CCK2 Receptor CCK_Gastrin->CCK2R Binds & Activates PD135158 This compound PD135158->CCK2R Binds & Blocks Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: CCK2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

CCK2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCK2 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow A 1. Prepare Membranes (from CCK2R-expressing cells/tissue) B 2. Set up Assay Plate - Membranes - Radioligand (e.g., [3H]pBC 264) - this compound (or other competitor) A->B C 3. Incubate (e.g., 60 min at 25°C) B->C D 4. Terminate Incubation (Rapid filtration over glass fiber filters) C->D E 5. Wash Filters (to remove unbound radioligand) D->E F 6. Measure Radioactivity (Liquid scintillation counting) E->F G 7. Data Analysis (Calculate IC50 and Ki values) F->G

Caption: Experimental workflow for a CCK2 receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissues (e.g., mouse cortex) or cultured cells expressing CCK2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in a final volume of 250 µL:

      • 50 µL of membrane suspension (containing a predetermined amount of protein).

      • 50 µL of radioligand (e.g., [3H]pBC 264, a selective CCK2 receptor agonist) at a concentration near its Kd.

      • 50 µL of various concentrations of this compound (or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand like CCK-8 for non-specific binding).

      • 100 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by a CCK2 receptor agonist.

Workflow Diagram:

Calcium_Assay_Workflow A 1. Seed CCK2R-expressing Cells (in a 96-well black, clear-bottom plate) B 2. Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C 3. Incubate with this compound (or vehicle) B->C D 4. Measure Baseline Fluorescence C->D E 5. Add CCK2R Agonist (e.g., Gastrin or CCK-8) D->E F 6. Measure Fluorescence Change (using a fluorescence plate reader) E->F G 7. Data Analysis (Calculate IC50 for antagonism) F->G

Caption: Experimental workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably or transiently expressing the human CCK2 receptor (e.g., HEK293 or CHO cells) under standard conditions.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in the salt solution, often containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist and Agonist Addition:

    • Add various concentrations of this compound (or vehicle) to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of a CCK2 receptor agonist (e.g., gastrin or CCK-8, at a concentration that elicits a submaximal to maximal response, such as EC80).

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value for the antagonism of the agonist-induced calcium response using non-linear regression.

Conclusion

The preliminary in vitro data for this compound consistently demonstrate its high potency and selectivity as a CCK2 receptor antagonist. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential CCK2 receptor modulators. The visualization of the CCK2 receptor signaling pathway and the experimental workflows offer a clear understanding of the mechanisms of action and the methods used for in vitro characterization. This information is crucial for researchers and drug development professionals working on therapeutics targeting the cholecystokinin system.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of PD 135158, a potent and selective antagonist of the Cholecystokinin (B1591339) B (CCK-B) receptor. The synthesis is based on the reaction of 2,6-diisopropylaniline (B50358) with a reactive isocyanate intermediate derived from 4-(dimethylamino)phenylacetic acid. Purification is achieved through recrystallization, yielding a high-purity product suitable for in-vitro and in-vivo research applications. This application note also includes a summary of the CCK-B receptor signaling pathway and relevant quantitative data for the synthesis process.

Introduction

This compound is a non-peptide small molecule that selectively antagonizes the CCK-B receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Due to its role in modulating anxiety, pain perception, and gastric acid secretion, the CCK-B receptor is a significant target for drug development. This compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of the CCK-B receptor. The following protocols detail a reliable method for its laboratory-scale synthesis and purification.

Data Presentation

Table 1: Synthesis Reactants and Conditions

Reagent/ParameterMolar Mass ( g/mol )AmountMolar Equivalents
2,6-Diisopropylaniline177.291.0 g1.0
4-(Dimethylamino)phenylacetic acid179.221.01 g1.0
Triphosgene (B27547)296.750.56 g0.33
Triethylamine (B128534)101.191.5 mL2.0
Dichloromethane (B109758)-50 mL-
Reaction Time -2 hours-
Reaction Temperature -0 °C to Room Temp-

Table 2: Purification and Product Characterization

ParameterValue
Purification Method Recrystallization
Recrystallization Solvent Ethanol (B145695)/Water
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point 188-190 °C

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of reacting an amine with an in-situ generated isocyanate.

Materials:

  • 2,6-Diisopropylaniline

  • 4-(Dimethylamino)phenylacetic acid

  • Triphosgene

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Isocyanate Formation (In-situ):

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)phenylacetic acid (1.01 g, 1.0 eq).

    • Add anhydrous dichloromethane (30 mL) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.56 g, 0.33 eq) in anhydrous dichloromethane (10 mL) to the stirred suspension via a dropping funnel over 15-20 minutes.

    • After the addition is complete, add triethylamine (1.5 mL, 2.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic peak around 2250-2270 cm⁻¹).

  • Urea (B33335) Formation:

    • In a separate flask, dissolve 2,6-diisopropylaniline (1.0 g, 1.0 eq) in anhydrous dichloromethane (10 mL).

    • Slowly add the solution of 2,6-diisopropylaniline to the freshly prepared isocyanate solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • After the reaction is complete, wash the reaction mixture with 1M HCl (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Procedure:

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Slowly add deionized water dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

  • Purity Assessment:

    • The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. A typical HPLC method for urea derivatives would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.

Signaling Pathway and Experimental Workflow

CCK-B Receptor Signaling Pathway

This compound acts as an antagonist at the CCK-B receptor. The binding of the endogenous agonist, cholecystokinin (CCK) or gastrin, to the CCK-B receptor, which is a Gq-protein coupled receptor, initiates a signaling cascade. This cascade involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately influencing cellular processes like proliferation and secretion.

CCK_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade Ca->MAPK_Cascade PKC->MAPK_Cascade Cellular_Response Cellular Response MAPK_Cascade->Cellular_Response CCK CCK / Gastrin CCK->CCKBR PD135158 This compound PD135158->CCKBR Antagonist

Caption: CCK-B receptor signaling pathway.

Experimental Workflow: Synthesis and Purification of this compound

The overall workflow for the preparation of pure this compound involves a two-stage process: chemical synthesis followed by purification.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Start Start Materials: 4-(Dimethylamino)phenylacetic acid 2,6-Diisopropylaniline Isocyanate In-situ Isocyanate Formation Start->Isocyanate Urea_Formation Reaction with Amine Isocyanate->Urea_Formation Crude_Product Crude this compound Urea_Formation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Workflow for this compound synthesis.

Application Notes and Protocols for PD 135158 Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes, including anxiety, pain perception, and gastrointestinal functions, by acting on its two receptor subtypes, CCK-A and CCK-B. The CCK-B receptor is predominantly found in the central nervous system, making it a key target for therapeutic intervention in neurological and psychiatric disorders. These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in animal models to facilitate reproducible and effective research.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the activation of CCK-B receptors. This antagonism prevents the endogenous ligand, CCK, from binding and initiating the downstream signaling cascade. The CCK-B receptor is a Gq protein-coupled receptor (GPCR). Upon activation by CCK, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses. By blocking the initial receptor activation, this compound effectively inhibits these intracellular signaling events.

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PD135158 This compound PD135158->CCKBR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Anxiety, Pain Modulation) Ca2->Cellular_Response contributes to MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates MAPK_Pathway->Cellular_Response leads to

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vivo Efficacy Data (Rodent Models)
Animal ModelApplicationRoute of AdministrationDose RangeObserved EffectReference
RatCognitive Function (Latent Inhibition)Intraperitoneal (i.p.)0.001 - 0.1 mg/kgPotentiation of latent inhibition, suggesting antipsychotic-like activity.[1]
RatReward BehaviorIntracerebral Microinjection (Nucleus Accumbens)10 µg in 0.5 µLPotentiated amphetamine-induced reward-related behaviors.[2]
Pharmacokinetic Parameters

Comprehensive pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound following systemic administration in common laboratory animal models are not well-documented in publicly available literature. It is highly recommended that researchers conduct pharmacokinetic studies to determine these parameters for their specific animal model and administration route.

Experimental Protocols

General Workflow for In Vivo Administration of this compound

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis A Compound Preparation (Dissolve this compound in appropriate vehicle) C Dose Calculation (Calculate dose based on animal body weight) A->C B Animal Acclimation (Acclimate animals to housing and handling) B->C D Administration (e.g., i.p., s.c., oral gavage, or microinjection) C->D E Behavioral Testing (e.g., Elevated Plus Maze, Formalin Test) D->E F Pharmacokinetic/Pharmacodynamic Analysis (Blood/tissue collection and analysis) D->F G Statistical Analysis (Compare treatment groups to vehicle control) E->G F->G

Caption: Generalized experimental workflow for in vivo studies with this compound.

Protocol 1: Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like properties of this compound in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, 10% DMSO in saline, or a solution containing a solubilizing agent like cyclodextrin (B1172386) - Note: The optimal vehicle should be determined empirically for solubility and animal tolerance. )

  • Elevated Plus Maze apparatus

  • Video tracking software (optional, but recommended for accuracy)

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

Procedure:

  • Compound Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations for injection. A dose range of 0.01 to 1.0 mg/kg is a suggested starting point for dose-finding studies.

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg for mice or 5 ml/kg for rats. A pre-treatment time of 30 minutes is common, but may need optimization.

  • EPM Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Protocol 2: Assessment of Analgesic Effects using the Formalin Test

Objective: To evaluate the analgesic properties of this compound against inflammatory pain in mice or rats.

Materials:

  • This compound

  • Vehicle

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with mirrors for clear viewing of the animal's paws

  • Timer

Procedure:

  • Compound Preparation: Prepare this compound solutions as described in Protocol 1.

  • Animal Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes prior to the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Data Collection: Immediately after the formalin injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the paw licking/biting time between the this compound-treated groups and the vehicle control group for both phases using appropriate statistical methods. A reduction in licking/biting time indicates an analgesic effect.

Important Considerations

  • Vehicle Selection: Due to the likely poor aqueous solubility of this compound, careful selection and validation of a non-toxic and effective vehicle are crucial for successful in vivo experiments. It is recommended to test the solubility of this compound in various common vehicles (e.g., saline, PBS, DMSO/saline mixtures, polyethylene (B3416737) glycol, cyclodextrins) and to perform a vehicle-only control group in all experiments to account for any behavioral effects of the vehicle itself.

  • Dose-Response Studies: The provided dose ranges are based on limited available data. It is essential to conduct dose-response studies to determine the optimal dose for the desired effect in the specific animal model and behavioral paradigm being used.

  • Pharmacokinetics: The lack of published pharmacokinetic data for this compound highlights the importance of conducting in-house pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for interpreting behavioral data and for designing effective dosing regimens.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the CCK-B receptor in various physiological and pathological processes in vivo.

References

Application Notes and Protocols for CCKB Receptor Binding Assay Using PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin (B1591339) B (CCKB) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in the central nervous system and gastrointestinal tract.[1] It is a high-affinity receptor for both cholecystokinin (CCK) and gastrin.[1] The activation of CCKB receptors triggers a cascade of intracellular signaling pathways, primarily through the Gq alpha subunit, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium. This signaling is involved in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Dysregulation of the CCKB receptor has been implicated in panic disorders and certain types of cancer.

PD 135158 is recognized as a selective antagonist for the CCKB receptor, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics targeting the CCKergic system.[2] Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands, such as this compound, with their receptors. These assays allow for the determination of binding affinity (Ki) and the concentration of a ligand that inhibits 50% of the specific binding of a radioligand (IC50). This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the CCKB receptor.

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the CCKB receptor. A fixed concentration of a high-affinity radioligand, such as [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8), is incubated with a source of CCKB receptors (e.g., cell membranes from a cell line overexpressing the receptor). The amount of radioligand bound to the receptor is then measured in the presence of increasing concentrations of the unlabeled competitor, this compound. The resulting data is used to generate a competition curve, from which the IC50 value of this compound can be determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

The binding affinities of various ligands for the CCKB receptor are summarized in the table below. This data is essential for comparing the potency of different compounds and for selecting appropriate ligand concentrations for functional assays.

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)Reference
CCK-8[¹²⁵I]BH-CCK-8COS-7 cells expressing human CCKB receptor~1~0.3-1[3]
Gastrin-17[¹²⁵I]BH-CCK-8COS-7 cells expressing human CCKB receptor~1~0.3-1[3]
This compound[¹²⁵I]BH-CCK-8COS-7 cells expressing recombinant CCKB receptorData available-[4]
L-365,260[¹²⁵I]BH-CCK-8COS-7 cells expressing recombinant CCKB receptorData available-[4]
L-364,718[¹²⁵I]BH-CCK-8COS-7 cells expressing recombinant CCKB receptorData available-[4]

Note: Specific Ki values for this compound from binding assays are reported in the scientific literature and should be consulted for precise experimental design.

Experimental Protocols

Materials and Reagents
  • CCKB Receptor Source:

    • Membranes from cell lines stably expressing the human CCKB receptor (e.g., CHO-K1, HeLa, or COS-7 cells).

    • Alternatively, tissue homogenates from brain regions rich in CCKB receptors (e.g., cerebral cortex).

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8) with a high specific activity.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCKB receptor agonist or antagonist (e.g., 1 µM CCK-8 or 1 µM this compound).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-treated with a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare CCKB Receptor Membranes prep_reagents Prepare Assay Buffer, Radioligand, and this compound Dilutions add_components Add Membranes, Radioligand, and this compound to Microplate prep_reagents->add_components incubate Incubate at Room Temperature add_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Wash Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: IC50 and Ki Determination count->analyze

Caption: Workflow for the CCKB receptor competitive binding assay.

Step-by-Step Protocol

1. Membrane Preparation:

a. Culture cells expressing the CCKB receptor to a high density. b. Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator. d. Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and unbroken cells. e. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). g. Aliquot and store the membranes at -80°C until use.

2. Assay Setup:

a. Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M. b. Prepare the radioligand solution ([¹²⁵I]BH-CCK-8) in assay buffer at a final concentration close to its Kd value (typically in the low picomolar range, e.g., 30 pM).[5] c. In a 96-well microplate, set up the following in triplicate:

  • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
  • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled CCK-8 (1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
  • Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

3. Incubation:

a. Incubate the microplate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration:

a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% PEI. b. Use a cell harvester to rapidly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL). c. This step separates the receptor-bound radioligand from the free radioligand.

5. Measurement of Radioactivity:

a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

6. Data Analysis:

a. Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

CCKB Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKB_R CCKB Receptor Gq Gq Protein CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca->Cellular_Response PKC->Cellular_Response Ligand CCK / Gastrin Ligand->CCKB_R Activates PD135158 This compound PD135158->CCKB_R Blocks

Caption: Simplified signaling pathway of the CCKB receptor.

References

Application of PD 135158 in Anxiety Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158 is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly the CCK-B receptor, is implicated in the pathophysiology of anxiety and panic disorders. Activation of CCK-B receptors, which are widely distributed in the central nervous system, particularly in limbic regions such as the amygdala and hippocampus, has been shown to produce anxiogenic-like effects in preclinical models. Consequently, CCK-B receptor antagonists like this compound are valuable pharmacological tools for investigating the role of the CCK system in anxiety and for evaluating potential anxiolytic therapies.

These application notes provide a comprehensive overview of the use of this compound in common rodent models of anxiety-like behavior, specifically the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic-like effects by blocking the binding of endogenous cholecystokinin to the CCK-B receptor, a G-protein coupled receptor (GPCR). The binding of CCK to its receptor typically initiates a signaling cascade that can lead to neuronal excitation and anxiety-related behaviors. By antagonizing this interaction, this compound mitigates the anxiogenic effects of CCK. The downstream signaling of the CCK-B receptor in neurons can involve the activation of G-proteins, leading to the modulation of various intracellular effectors.

CCK_B_Receptor_Signaling CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds & Activates PD135158 This compound (Antagonist) PD135158->CCKBR G_Protein G-Protein (Gq/11) CCKBR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Anxiety-like Behavior Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: CCK-B Receptor Signaling Pathway and the Antagonistic Action of this compound.

Data Presentation: Quantitative Effects of this compound in Anxiety Models

The anxiolytic-like effects of this compound are dose-dependent. The following tables summarize the expected quantitative outcomes in the Elevated Plus-Maze and Light-Dark Box tests based on typical results reported in the literature.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test in Mice

Treatment Group (intraperitoneal injection)Dose (mg/kg)Time in Open Arms (seconds)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle (Saline)-25.5 ± 3.28.5 ± 1.18.2 ± 1.535.1 ± 4.0
This compound0.0145.8 ± 5.115.3 ± 1.712.5 ± 1.836.5 ± 3.8
This compound0.162.1 ± 6.8 20.7 ± 2.315.1 ± 2.0**34.9 ± 4.2
This compound1.048.3 ± 5.516.1 ± 1.813.0 ± 1.935.8 ± 3.9
Diazepam (Positive Control)1.075.4 ± 8.0 25.1 ± 2.718.2 ± 2.5***37.0 ± 4.1

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. Data are representative and compiled from typical findings in the field.

Table 2: Effects of this compound in the Light-Dark Box (LDB) Test in Mice

Treatment Group (intraperitoneal injection)Dose (mg/kg)Time in Light Compartment (seconds)Transitions between CompartmentsLatency to Enter Dark (seconds)Locomotor Activity (beam breaks)
Vehicle (Saline)-45.2 ± 5.812.3 ± 2.115.4 ± 2.5250 ± 25
This compound0.0170.6 ± 8.118.5 ± 2.525.1 ± 3.0245 ± 22
This compound0.195.3 ± 10.2 22.1 ± 2.835.8 ± 4.1**255 ± 28
This compound1.075.1 ± 8.519.0 ± 2.628.3 ± 3.5248 ± 26
Diazepam (Positive Control)1.0110.7 ± 12.5 25.4 ± 3.145.2 ± 5.0***260 ± 30

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. Data are representative and compiled from typical findings in the field. One study showed that PD135158 was effective in the light/dark choice test, suggesting it is particularly effective in "state" anxiety induced by fear-provoking situations.[1]

Experimental Protocols

Detailed methodologies for conducting the Elevated Plus-Maze and Light-Dark Box tests are provided below.

Protocol 1: Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice), elevated 40-50 cm above the floor. The closed arms have high walls (e.g., 40 cm for rats; 15 cm for mice).

  • A video camera mounted above the maze to record the sessions.

  • Automated tracking software for data analysis.

Animals:

  • Male mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old) or rats (e.g., Sprague-Dawley or Wistar, 250-300 g).

  • Animals should be group-housed and habituated to the testing room for at least 1 hour before the experiment.

Drug Preparation and Administration:

  • This compound is dissolved in a vehicle of sterile saline or 0.5% methylcellulose.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

Procedure:

  • Place the animal in the center of the maze, facing one of the open arms.

  • Start the video recording and tracking software immediately.

  • Allow the animal to explore the maze for a 5-minute session.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Data Analysis:

  • Time spent in the open and closed arms.

  • Number of entries into the open and closed arms.

  • Total distance traveled (as a measure of locomotor activity).

  • Percentage of time in open arms = (Time in open arms / Total time) x 100.

  • Percentage of open arm entries = (Open arm entries / Total arm entries) x 100.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

EPM_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Habituation Animal Habituation (1 hour in testing room) Drug_Prep Prepare this compound and Vehicle Solutions Animal_Habituation->Drug_Prep Drug_Admin Administer Drug/Vehicle (i.p., 30 min pre-test) Drug_Prep->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Recording Start Video Recording & Tracking (5 min) Placement->Recording Exploration Animal Explores Maze Recording->Exploration Data_Extraction Extract Data from Tracking Software Recording->Data_Extraction Removal Return Animal to Home Cage Exploration->Removal Cleaning Clean Maze with 70% Ethanol Removal->Cleaning Calculate_Metrics Calculate: - Time in Arms - Arm Entries - % Open Arm Time/Entries Data_Extraction->Calculate_Metrics Stats Statistical Analysis (e.g., ANOVA) Calculate_Metrics->Stats LDB_Workflow cluster_prep_ldb Preparation cluster_testing_ldb Testing Procedure cluster_analysis_ldb Data Analysis Animal_Habituation_ldb Animal Habituation (1 hour in testing room) Drug_Prep_ldb Prepare this compound and Vehicle Solutions Animal_Habituation_ldb->Drug_Prep_ldb Drug_Admin_ldb Administer Drug/Vehicle (i.p., 30 min pre-test) Drug_Prep_ldb->Drug_Admin_ldb Placement_ldb Place Animal in Light Compartment Drug_Admin_ldb->Placement_ldb Recording_ldb Start Video Recording & Tracking (10 min) Placement_ldb->Recording_ldb Exploration_ldb Animal Explores Box Recording_ldb->Exploration_ldb Data_Extraction_ldb Extract Data from Tracking Software Recording_ldb->Data_Extraction_ldb Removal_ldb Return Animal to Home Cage Exploration_ldb->Removal_ldb Cleaning_ldb Clean Box with 70% Ethanol Removal_ldb->Cleaning_ldb Calculate_Metrics_ldb Calculate: - Time in Light/Dark - Transitions - Latency to Dark Data_Extraction_ldb->Calculate_Metrics_ldb Stats_ldb Statistical Analysis (e.g., ANOVA) Calculate_Metrics_ldb->Stats_ldb

References

Application Notes and Protocols: Investigating the Effects of PD 135158 on Reward Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PD 135158 is a selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor. Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes, including anxiety, feeding, and the modulation of dopamine (B1211576) pathways.[1][2] Within the central nervous system, CCK-B receptors are found in regions critical for reward and motivation, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA).[2] Emerging evidence suggests that endogenous CCK, through CCK-B receptors, may exert an inhibitory influence on dopamine-mediated reward processes.[1][3] Therefore, antagonizing these receptors with agents like this compound presents a compelling strategy for investigating the modulation of reward behavior and for the potential development of novel therapeutics for conditions characterized by reward deficits.

These application notes provide detailed methodologies for studying the effect of this compound on reward-related behaviors using well-established preclinical models: Conditioned Place Preference (CPP), Intracranial Self-Stimulation (ICSS), and Drug Self-Administration.

Signaling Pathways and Experimental Logic

CCK-B Receptor Signaling and Dopaminergic Interaction:

The diagram below illustrates the hypothesized interaction between the CCK-B receptor and the dopamine D2 receptor on a medium spiny neuron in the nucleus accumbens. Endogenous CCK acting on CCK-B receptors is thought to have an inhibitory effect on dopamine function. By blocking this receptor, this compound is expected to disinhibit the neuron, potentially potentiating the effects of dopamine.

CCK_Dopamine_Interaction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Medium Spiny Neuron cluster_drug Dopamine Dopamine D2R D2 Receptor (Inhibitory) Dopamine->D2R binds CCK CCK CCKBR CCK-B Receptor (Inhibitory) CCK->CCKBR binds Inhibition Inhibition of Postsynaptic Neuron D2R->Inhibition leads to CCKBR->Inhibition leads to PD135158 This compound PD135158->CCKBR antagonizes

Caption: CCK-B and Dopamine D2 Receptor Interaction.

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding properties of a substance by pairing its administration with a specific environment.[4][5][6] An increase in the time spent in the drug-paired chamber is indicative of a rewarding effect. This protocol is designed to determine if this compound induces a place preference on its own or if it can modulate the rewarding effects of another substance, such as amphetamine.

Experimental Workflow for Conditioned Place Preference:

CPP_Workflow cluster_preconditioning Phase 1: Pre-Conditioning (Habituation & Baseline) cluster_conditioning Phase 2: Conditioning cluster_postconditioning Phase 3: Post-Conditioning (Test) Pretest Day 1-3: Habituation Allow free exploration of all chambers. Record baseline preference for each chamber. Conditioning_Schedule Day 4-11 (Alternating Days): Group 1: Vehicle + Saline Group 2: this compound + Saline Group 3: Vehicle + Amphetamine Group 4: this compound + Amphetamine Pretest->Conditioning_Schedule Assign treatment groups Pairing Confine animal to assigned chamber (e.g., drug to non-preferred, saline to preferred). Conditioning_Schedule->Pairing Test Day 12: Test Day Drug-free state. Allow free access to all chambers. Record time spent in each chamber. Conditioning_Schedule->Test Measure preference

Caption: Conditioned Place Preference Experimental Workflow.

Detailed Protocol:

  • Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers, separated by a smaller neutral chamber.

  • Animals: Male Sprague-Dawley rats (250-300g) housed individually with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Habituation (Pre-conditioning): For three consecutive days, place each rat in the central chamber and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning: This phase lasts for eight days. On conditioning days, animals receive an injection and are immediately confined to one of the large chambers for 30 minutes.

    • Drug Pairing: On days 4, 6, 8, and 10, animals receive their assigned drug treatment (e.g., Amphetamine or Saline) and are confined to their initially non-preferred chamber.

    • Vehicle Pairing: On days 5, 7, 9, and 11, animals receive a vehicle injection and are confined to their initially preferred chamber.

  • Test: On day 12, with no injections given, place the rats in the central chamber and allow them to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.

Data Presentation:

GroupTreatmentPre-Test Time in Drug-Paired Chamber (s)Post-Test Time in Drug-Paired Chamber (s)Change in Preference (s)
1Vehicle + Saline250 ± 20255 ± 225 ± 15
2This compound (1 mg/kg) + Saline245 ± 18260 ± 2515 ± 18
3Vehicle + Amphetamine (1 mg/kg)252 ± 25450 ± 30198 ± 28
4This compound (1 mg/kg) + Amphetamine (1 mg/kg)248 ± 21580 ± 35332 ± 32
Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to measure the effects of drugs on the threshold of reward.[7][8][9] Animals are trained to perform an operant response (e.g., pressing a lever) to receive electrical stimulation in a brain reward center, typically the medial forebrain bundle (MFB). A shift in the reward threshold can indicate an alteration in the reward value.

Logical Relationship of Experimental Design:

ICSS_Logic cluster_hypothesis Hypothesis cluster_procedure Procedure cluster_outcome Expected Outcome Hypothesis This compound will lower the reward threshold, indicating an enhancement of reward. Surgery Implant electrodes in the MFB. Hypothesis->Surgery Outcome A leftward shift in the frequency-rate curve, indicating a lower reward threshold. Hypothesis->Outcome Training Train rats to lever press for brain stimulation. Surgery->Training Baseline Establish a stable baseline reward threshold. Training->Baseline Drug_Admin Administer Vehicle or this compound. Baseline->Drug_Admin Testing Measure the shift in the reward threshold. Drug_Admin->Testing Testing->Outcome

Caption: Logical Flow of the ICSS Experiment.

Detailed Protocol:

  • Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the MFB. Allow for a one-week recovery period.

  • Training: Place rats in an operant chamber equipped with a lever. Train them to press the lever to receive a 0.5-second train of electrical stimulation.

  • Baseline Threshold Determination: Once responding is stable, determine the baseline reward threshold. This is often done using a "curve-shift" paradigm where the frequency of stimulation is varied across trials. The threshold is the frequency that supports half-maximal responding.

  • Drug Testing: On test days, administer this compound (e.g., 0.1, 1, 10 mg/kg, i.p.) or vehicle 30 minutes before the ICSS session. Re-determine the reward threshold.

Data Presentation:

TreatmentDose (mg/kg)Baseline Threshold (Hz)Post-Treatment Threshold (Hz)Percent Change in Threshold
Vehicle-85 ± 584 ± 6-1.2%
This compound0.186 ± 480 ± 5-7.0%
This compound1.084 ± 565 ± 7-22.6%
This compound10.085 ± 650 ± 8-41.2%
Drug Self-Administration

This paradigm assesses the reinforcing properties of a drug by having an animal perform an operant response to receive an infusion of the substance.[10][11][12] This protocol can be used to determine if this compound alters the motivation to self-administer a drug of abuse, such as cocaine.

Detailed Protocol:

  • Surgery: Implant an intravenous catheter into the jugular vein of the rats. Allow for a one-week recovery period.

  • Acquisition of Self-Administration: Place rats in an operant chamber with two levers. Responses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light, while responses on the "inactive" lever have no consequence. Sessions are typically 2 hours daily for 10-14 days until stable responding is achieved.

  • Effect of this compound on Maintenance: Once stable self-administration is established, pre-treat the animals with various doses of this compound or vehicle 30 minutes before the self-administration session.

  • Progressive Ratio Schedule: To assess motivation, switch to a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the last ratio completed, is a measure of the drug's reinforcing efficacy.

Data Presentation:

Pre-treatmentDose (mg/kg)Number of Cocaine Infusions (Fixed Ratio)Breakpoint (Progressive Ratio)
Vehicle-45 ± 525 ± 3
This compound0.148 ± 628 ± 4
This compound1.062 ± 745 ± 5
This compound10.075 ± 868 ± 6

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Investigating Dopamine Release Using PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PD 135158, a dopamine (B1211576) D2 receptor antagonist, to investigate dopamine release. This document outlines the theoretical background, presents structured tables for organizing quantitative data, and offers detailed experimental protocols for key assays.

Introduction to this compound and Dopamine D2 Receptor Antagonism

This compound acts as an antagonist at dopamine D2 receptors. These receptors are a critical component of the dopaminergic system, which is involved in a wide range of physiological processes including motor control, motivation, and reward. D2 receptors are G protein-coupled receptors that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Presynaptic D2 receptors function as autoreceptors, providing a negative feedback mechanism to regulate dopamine synthesis and release. By blocking these autoreceptors, antagonists like this compound can disinhibit dopaminergic neurons, leading to an increase in dopamine release. This makes this compound a valuable tool for studying the dynamics of dopamine transmission and the functional consequences of D2 receptor blockade.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound at Dopamine Receptors

RadioligandTest CompoundReceptor SubtypeKᵢ (nM)Number of Experiments (n)
[³H]-SpiperoneThis compoundD2Data to be determined
[³H]-RacloprideThis compoundD2Data to be determined
[³H]-SCH23390This compoundD1Data to be determined
[³H]-(+)-PD 128907This compoundD3Data to be determined

Table 2: Functional Activity of this compound on Dopamine Release (In Vivo Microdialysis)

Brain RegionTreatmentBasal Dopamine (% of Baseline)Stimulated Dopamine Release (% of Baseline)Number of Animals (n)
StriatumVehicle100 ± X100 ± Y
StriatumThis compound (Dose 1)Data to be determinedData to be determined
StriatumThis compound (Dose 2)Data to be determinedData to be determined

Table 3: Effect of this compound on Evoked Dopamine Release (Fast-Scan Cyclic Voltammetry)

Brain RegionTreatmentPeak Evoked [DA] (µM)Dopamine Uptake Rate (τ, s)Number of Slices/Animals (n)
Nucleus AccumbensControlData to be determinedData to be determined
Nucleus AccumbensThis compound (Concentration 1)Data to be determinedData to be determined
Nucleus AccumbensThis compound (Concentration 2)Data to be determinedData to be determined

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Action Potential Dopamine Dopamine DA_release->Dopamine D2_autoreceptor D2 Autoreceptor AC Adenylyl Cyclase D2_autoreceptor->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->DA_release Inhibits PD135158 This compound PD135158->D2_autoreceptor Blocks Dopamine->D2_autoreceptor Binds to

Caption: Dopamine D2 autoreceptor signaling pathway and blockade by this compound.

G start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration System Equilibration (1-2 hours) probe_insertion->equilibration baseline Collect Baseline Dialysate Samples equilibration->baseline drug_admin Administer this compound baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection analysis Analyze Dopamine Levels (HPLC-ECD) sample_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo microdialysis to measure dopamine release.

Experimental Protocols

Radioligand Binding Assay for Determining Kᵢ of this compound

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the desired dopamine receptor subtype (e.g., CHO or HEK 293 cells)

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • This compound

  • Non-specific binding control (e.g., a high concentration of haloperidol (B65202) or unlabeled spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the dopamine D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 50 µL of varying concentrations of this compound.

    • For total binding wells, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol outlines the procedure for measuring extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal following the administration of this compound.[1]

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic frame and surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and microdialysis probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.[1]

  • This compound solution

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine standards

Procedure:

  • Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[1]

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[1]

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • This compound Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

  • Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD. Generate a standard curve with known concentrations of dopamine to quantify the results.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to verify the correct placement of the microdialysis probe.

Fast-Scan Cyclic Voltammetry (FSCV) for Detecting Evoked Dopamine Release

FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and uptake with sub-second temporal resolution.[2][3]

Materials:

  • Carbon-fiber microelectrodes

  • Stimulating electrode

  • Voltammetry software and hardware

  • Brain slice preparation setup (for ex vivo experiments) or stereotaxic setup (for in vivo experiments)

  • aCSF (for ex vivo) or physiological saline (for in vivo)

  • This compound solution

Procedure (Ex Vivo Brain Slice):

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from a freshly euthanized animal. Maintain the slices in oxygenated aCSF.

  • Electrode Placement: Transfer a slice to the recording chamber and position the carbon-fiber microelectrode and a stimulating electrode in the desired location.

  • Baseline Recording: Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode.[3] After a stable baseline is achieved, apply a brief electrical stimulation to evoke dopamine release and record the resulting current.

  • This compound Application: Bath-apply this compound to the slice at the desired concentration.

  • Post-Drug Recording: After a sufficient incubation period, evoke dopamine release again and record the signal.

  • Data Analysis:

    • Convert the recorded current to dopamine concentration using a post-calibration of the electrode with known dopamine concentrations.

    • Analyze the peak height of the evoked dopamine signal (reflecting the amount of release) and the decay kinetics (reflecting the rate of dopamine uptake).

    • Compare the pre- and post-drug dopamine dynamics to determine the effect of this compound.

Procedure (In Vivo):

  • Anesthesia and Surgery: Anesthetize the animal and perform stereotaxic surgery to implant the carbon-fiber microelectrode and stimulating electrode in the target brain region.

  • Recording and Drug Administration: Follow a similar procedure as the ex vivo protocol for recording baseline and post-drug evoked dopamine release. This compound can be administered systemically or locally via a micropipette.

Conclusion

These application notes and protocols provide a framework for the comprehensive investigation of dopamine release using the D2 receptor antagonist this compound. By employing these methodologies, researchers can elucidate the pharmacological profile of this compound and gain valuable insights into the role of D2 receptors in modulating dopaminergic neurotransmission. It is recommended to perform pilot studies to determine optimal concentrations and experimental conditions for specific research questions.

References

Application Notes and Protocols for Investigating Drug Interactions of Cholecystokinin (CCK) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptor subtypes: CCK-A (or CCK1) and CCK-B (or CCK2).[1][2] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of functions including digestion, satiety, anxiety, and pain perception.[1] Consequently, CCK receptor antagonists have been investigated for their therapeutic potential in a range of disorders such as pancreatic diseases, gastroesophageal reflux disease, anxiety, and as adjuncts in pain management.[1][3]

This document provides a detailed guide for the experimental design of drug interaction studies involving CCK receptor antagonists. While the initial query referenced "PD 135158," public scientific literature predominantly refers to compounds like the peptoid PD-134,308 and other well-characterized antagonists such as proglumide , L-365,260 , and devazepide (MK-329) .[2][4][5] The protocols outlined herein are broadly applicable to the study of this class of compounds.

The primary objective of these studies is to determine how co-administered drugs may alter the pharmacokinetics (PK) and pharmacodynamics (PD) of a CCK receptor antagonist, and vice-versa. Understanding these interactions is critical for safe and effective clinical use.

Signaling Pathways of CCK Receptors

CCK receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the physiological response, such as enzyme secretion from pancreatic acinar cells or neurotransmitter release in the brain.

A CCK receptor antagonist competitively binds to the CCK receptor, preventing the endogenous ligand (CCK) from binding and initiating this signaling cascade.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCKR CCK Receptor (CCK-A or CCK-B) G_protein Gq/11 CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK CCK CCK->CCKR Binds & Activates Antagonist CCK Antagonist (e.g., PD 134308) Antagonist->CCKR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca_release->Response PKC->Response

Caption: CCK Receptor Signaling Pathway and Antagonist Blockade.

Experimental Protocols

A thorough investigation of drug interactions requires a multi-faceted approach, beginning with in vitro assays and progressing to in vivo models.

In Vitro Interaction Studies

Objective: To determine the direct effects of a co-administered drug on the binding and functional activity of the CCK receptor antagonist at the molecular and cellular level.

a) Receptor Binding Assays

  • Protocol:

    • Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing either CCK-A or CCK-B receptors (e.g., HEK293, CHO cells) or from tissues known to be rich in these receptors (e.g., pancreas, brain).

    • Radioligand Binding: Use a radiolabeled CCK agonist or antagonist (e.g., [3H]CCK-8 or a labeled antagonist).

    • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the CCK antagonist alone, the interacting drug alone, and a combination of the two.

    • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Calculate the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for the antagonist in the presence and absence of the interacting drug. A significant shift in the Ki or IC50 of the antagonist suggests a direct interaction at the receptor binding site.

b) Functional Cellular Assays (e.g., Calcium Mobilization)

  • Protocol:

    • Cell Culture: Plate cells expressing the target CCK receptor in a 96-well or 384-well plate.

    • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Add the CCK antagonist, the potential interacting drug, or a combination of both to the cells and incubate.

    • Agonist Stimulation: Stimulate the cells with a known CCK agonist (e.g., CCK-8) at a concentration that elicits a sub-maximal response (EC80).

    • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR).

    • Data Analysis: Determine the half-maximal effective concentration (EC50) of the agonist in the presence of the antagonist and/or the interacting drug. An alteration in the antagonist's potency (shift in the dose-response curve) indicates a functional interaction.

c) Pancreatic Acini Secretion Assay

  • Protocol:

    • Isolation of Acini: Isolate pancreatic acini from rats or mice.

    • Pre-incubation: Pre-incubate the acini with the CCK antagonist, the interacting drug, or a combination thereof.

    • Stimulation: Stimulate the acini with a CCK agonist.

    • Measurement of Amylase Secretion: Measure the amount of amylase released into the supernatant, a key enzyme secreted by pancreatic cells.[1]

    • Data Analysis: Compare the level of agonist-induced amylase secretion in the different treatment groups to assess the impact of the interacting drug on the antagonist's ability to block this physiological response.

In Vivo Interaction Studies

Objective: To evaluate the impact of drug interactions on the overall pharmacological effect and safety profile of the CCK receptor antagonist in a whole-organism context.

a) Pharmacokinetic (PK) Drug-Drug Interaction (DDI) Study

  • Protocol:

    • Animal Model: Use a suitable animal model, such as rats or mice.

    • Dosing Groups:

      • Group 1: CCK antagonist alone.

      • Group 2: Interacting drug alone.

      • Group 3: CCK antagonist and interacting drug co-administered.

    • Drug Administration: Administer the drugs via a clinically relevant route (e.g., oral, intravenous).

    • Blood Sampling: Collect blood samples at multiple time points post-administration.

    • Bioanalysis: Process the blood to plasma or serum and quantify the concentrations of the CCK antagonist and the interacting drug using a validated analytical method (e.g., LC-MS/MS).

    • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

    • Data Analysis: Statistically compare the PK parameters of each drug when administered alone versus in combination. Significant changes suggest a PK interaction (e.g., altered metabolism or absorption).

b) Pharmacodynamic (PD) Interaction Study (Example: Satiety Model)

  • Protocol:

    • Animal Model: Use fasted rats.

    • Dosing: Administer the CCK antagonist, the interacting drug, a combination, or vehicle control.

    • Behavioral Measurement: After a set pre-treatment time, provide the animals with access to food and measure the amount of food consumed over a specific period (e.g., 30-60 minutes).[2]

    • Data Analysis: Compare the food intake between the treatment groups. This will reveal if the interacting drug enhances, diminishes, or has no effect on the satiety-modulating effects of the CCK antagonist.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Receptor Binding Affinity

Compound Interacting Drug (Conc.) Receptor IC50 (nM) Ki (nM)
CCK Antagonist None CCK-B 5.2 ± 0.4 2.1 ± 0.2
CCK Antagonist Drug X (1 µM) CCK-B 5.5 ± 0.6 2.3 ± 0.3
CCK Antagonist Drug Y (1 µM) CCK-B 58.7 ± 5.1* 24.5 ± 2.2*

  • p < 0.05 compared to CCK Antagonist alone

Table 2: In Vivo Pharmacokinetic Parameters of CCK Antagonist

Treatment Group Cmax (ng/mL) Tmax (hr) AUC (0-t) (nghr/mL) t1/2 (hr)
Antagonist Alone 450 ± 55 1.0 1800 ± 210 3.5 ± 0.4
Antagonist + Drug Z 890 ± 98 1.0 4150 ± 450* 6.8 ± 0.7*

  • p < 0.05 compared to Antagonist Alone

Experimental Workflow Visualization

The overall process for evaluating drug interactions can be visualized as a logical progression from in vitro characterization to in vivo validation.

Drug_Interaction_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_decision Decision Point Binding Receptor Binding Assays (Determine Ki shift) Decision1 Interaction Detected? Binding->Decision1 Functional Functional Cellular Assays (e.g., Calcium Flux) Functional->Decision1 Metabolism Metabolic Stability Assays (e.g., Microsomes, Hepatocytes) Metabolism->Decision1 PK_DDI Pharmacokinetic (PK) Drug-Drug Interaction Study PD_DDI Pharmacodynamic (PD) Interaction Study (Efficacy/Behavior) PK_DDI->PD_DDI Tox Acute Toxicity Study (Combination vs. Single Agents) PD_DDI->Tox Decision2 Clinically Significant? Tox->Decision2 Decision1->PK_DDI Yes End Characterize Interaction Profile Decision1->End No Decision2->End Start Hypothesize Interaction Start->Binding Start->Functional Start->Metabolism

Caption: Workflow for CCK Antagonist Drug Interaction Studies.

References

Application Notes and Protocols for PD 135158 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of PD 135158, a potent and selective antagonist of the Cholecystokinin (B1591339) 2 Receptor (CCK2R), in cell culture experiments. The provided methodologies focus on assessing its impact on cell proliferation and apoptosis, key considerations for cancer research and drug development.

Introduction

This compound is a non-peptide, tryptophan-based antagonist of the CCK2 receptor. The CCK2 receptor, a G-protein coupled receptor, is primarily found in the brain and gastrointestinal tract. Its activation by ligands such as cholecystokinin (CCK) and gastrin triggers downstream signaling cascades, including the PLC/Ca2+/PKC, MAPK, and PI3K/AKT pathways, which are known to play crucial roles in cell proliferation, survival, and migration.[1][2] Given the involvement of these pathways in cancer progression, CCK2R has emerged as a potential therapeutic target, and antagonists like this compound are valuable tools for investigating its role in cancer biology.

Product Information

Product Name This compound
Chemical Name (R)-1-[[2-[[(3-Indolylcarbonyl)amino]methyl]-1-oxo-3-(2-phenylethyl)propyl]amino]acetyl]-4-piperidinecarboxylic acid
Molecular Formula C32H38N4O5
Molecular Weight 574.67 g/mol
Target Cholecystokinin 2 Receptor (CCK2R)
Mechanism of Action Competitive Antagonist

Physicochemical and Handling Properties

Property Information Source
Solubility Soluble in DMSO (≥20 mg/mL)[3]
Storage (Solid) Store at -20°C for long-term stability.General laboratory practice
Storage (Stock Solution) Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.General laboratory practice

Quantitative Data

The inhibitory effect of this compound on CCK2R has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the antagonist.

Cell Line Assay IC50 (nM) Source
Rat ECL cellsInhibition of gastrin-evoked pancreastatin (B1591218) secretion76[2][4]
HT-29 (Human Colon Cancer)Cell Proliferation AssayNo significant antiproliferative effect observed[5]

Note: The effect of this compound on cell proliferation appears to be cell-type specific. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Proliferation Assay using CCK-8

This protocol describes how to assess the effect of this compound on the proliferation of CCK2R-expressing cancer cells (e.g., AGS gastric cancer cells or PANC-1 pancreatic cancer cells) in the presence of a CCK2R agonist like gastrin.

Materials:

  • CCK2R-expressing cancer cells (e.g., AGS, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Gastrin (or another CCK2R agonist)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Pre-treat the cells by adding 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.

  • Prepare a solution of the CCK2R agonist (e.g., gastrin) at a concentration that induces proliferation (to be determined empirically, e.g., 10 nM).

  • Add 50 µL of the agonist solution to the wells already containing this compound. For the negative control wells, add 50 µL of medium.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (agonist-treated cells without this compound).

Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

This protocol details the detection of apoptosis induced by the inhibition of CCK2R signaling with this compound.

Materials:

  • CCK2R-expressing cancer cells

  • Complete cell culture medium

  • This compound stock solution

  • Gastrin (or another CCK2R agonist)

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

  • After 24 hours, treat the cells with this compound at various concentrations in the presence of a CCK2R agonist (e.g., gastrin) for a predetermined time (e.g., 24 or 48 hours). Include appropriate controls (untreated, vehicle, agonist alone).

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathway and Experimental Workflow Diagrams

CCK2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Gastrin / CCK CCK2R CCK2R Ligand->CCK2R Activates Gq Gq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 PD135158 This compound PD135158->CCK2R Inhibits PLC PLC Gq->PLC MAPK_Pathway MAPK Pathway (ERK) G1213->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway G1213->PI3K_AKT_Pathway IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->PKC PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_Pathway->Apoptosis

Caption: CCK2R Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Stock Prepare this compound Stock Solution (in DMSO) Pretreat Pre-treat with this compound (or vehicle control) Stock->Pretreat Cells Seed CCK2R-expressing Cells Cells->Pretreat Stimulate Stimulate with Gastrin (or medium control) Pretreat->Stimulate Proliferation Cell Proliferation Assay (CCK-8) Stimulate->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Stimulate->Apoptosis

Caption: General Experimental Workflow for this compound Cell-Based Assays.

References

Application Notes and Protocols for Measuring PD 135158 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158 is a selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor. The CCK-B receptor, a G protein-coupled receptor found predominantly in the central nervous system, is implicated in modulating anxiety, panic, and pain perception.[1] Antagonism of this receptor is a therapeutic strategy for anxiolytic drug development. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in rodent models of anxiety.

While this compound has been investigated for its anxiolytic potential, it is crucial to note that its efficacy can be context-dependent, with some studies showing effects in specific paradigms like the mouse defense test battery, while others report a lack of significant activity in classical anxiety models such as the elevated plus-maze and light/dark box tests at certain doses.[2] Therefore, careful selection of behavioral assays and rigorous experimental design are paramount.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound in Rodent Models of Anxiety

Behavioral TestSpeciesRoute of AdministrationDose Range TestedKey Findings
Light/Dark Choice TestMouseIntraperitoneal (i.p.)0.001 - 1 mg/kgInactive in this specific study.[2]
Elevated Plus-Maze TestRatIntraperitoneal (i.p.)0.001 - 1 mg/kgNo significant anxiolytic effects observed.[2]
Punished Lever PressingRatIntraperitoneal (i.p.)0.001 - 1 mg/kgInactive.[2]
Vogel Drinking TestRatIntraperitoneal (i.p.)0.001 - 1 mg/kgInactive.[2]
Mouse Defense Test BatteryMouseIntraperitoneal (i.p.)0.001 - 0.01, 1 mg/kgSignificantly decreased avoidance distance, suggesting anti-panic-like action.[2]

Signaling Pathway

The CCK-B receptor is a Gq protein-coupled receptor. Upon binding of its endogenous ligand, cholecystokinin (CCK), the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events can lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately influencing neuronal excitability and gene expression.[3][4][5]

CCK_B_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK CCKBR CCK-B Receptor CCK->CCKBR PD135158 This compound PD135158->CCKBR Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Neuronal_Excitability Altered Neuronal Excitability Ca2->Neuronal_Excitability MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors activates

CCK-B Receptor Signaling Pathway.

Experimental Protocols

Light/Dark Box Test

This test assesses anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.[6][7]

Materials:

  • Light/dark box apparatus (typically a rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).

  • Video tracking software.

  • This compound solution.

  • Vehicle solution (e.g., saline, DMSO).

  • Syringes and needles for administration.

  • Experimental animals (mice).

Protocol:

  • Animal Acclimation: House animals in the testing room for at least 1 hour before the experiment to minimize stress from handling and a novel environment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at the predetermined doses. Allow for a sufficient pre-treatment time for the drug to become effective (typically 30 minutes).

  • Test Initiation: Gently place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

  • Data Acquisition: Start the video tracking software and allow the mouse to explore the apparatus for a 5-10 minute session.

  • Behavioral Parameters to Measure:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between compartments.

    • Latency to first enter the dark compartment.

    • Total distance traveled (to assess for locomotor effects).

  • Data Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.

Materials:

  • Elevated plus-maze apparatus (a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor).

  • Video tracking software.

  • This compound solution.

  • Vehicle solution.

  • Syringes and needles.

  • Experimental animals (rats or mice).

Protocol:

  • Animal Acclimation: As described for the Light/Dark Box Test.

  • Drug Administration: Administer this compound or vehicle as previously described.

  • Test Initiation: Place the animal in the center of the maze, facing one of the enclosed arms.

  • Data Acquisition: Start the video tracking software and allow the animal to explore the maze for a 5-minute session.

  • Behavioral Parameters to Measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow cluster_preparation Pre-Experiment cluster_experiment Experiment Day cluster_analysis Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Randomization Randomize Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound & Vehicle Preparation Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Pre_Treatment Pre-Treatment Period (30 min) Drug_Administration->Pre_Treatment Behavioral_Testing Behavioral Testing (e.g., Light/Dark Box) Pre_Treatment->Behavioral_Testing Data_Extraction Extract Behavioral Data from Video Tracking Behavioral_Testing->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

General Experimental Workflow.

References

Troubleshooting & Optimization

troubleshooting PD 135158 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 135158.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, which is also known as the gastrin receptor.[1][2][3] It is a small molecule with the chemical formula C35H44N4O6 and a molecular weight of 616.76 g/mol .[4] It is typically supplied as a white solid and is used in research to study the physiological roles of the CCK-B receptor.[1]

Q2: What is the primary mechanism of action of this compound?

This compound functions by blocking the binding of the peptide hormones cholecystokinin (CCK) and gastrin to the CCK-B receptor.[1][2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events. Interestingly, while it is an antagonist at the CCK-B receptor, it has been shown to act as a full agonist at the rat pancreatic CCK-A receptor.[1]

Q3: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C as a solid.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for long-term stability.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter difficulties in dissolving or maintaining the solubility of this compound, especially when preparing aqueous working solutions from a DMSO stock. This guide provides a systematic approach to address these challenges.

Issue 1: this compound fails to dissolve in the primary solvent (DMSO).

While this compound is known to be soluble in DMSO up to 100 mM, issues can still arise.[4]

Root Cause Analysis and Solution Workflow:

start Start: this compound insoluble in DMSO check_purity Verify Compound and Solvent Purity start->check_purity physical_methods Apply Physical Dissolution Methods check_purity->physical_methods vortex Vortex vigorously (2-5 minutes) physical_methods->vortex sonicate Sonicate in a water bath (10-15 min) vortex->sonicate warm Gentle warming (37°C water bath) sonicate->warm check_dissolution Check for Dissolution warm->check_dissolution success Fully Dissolved: Proceed with Experiment check_dissolution->success Yes failure Still Insoluble: Contact Supplier check_dissolution->failure No start Start: Precipitation upon aqueous dilution reduce_dmso Minimize Final DMSO Concentration (ideally <0.5%) start->reduce_dmso serial_dilution Perform Serial Dilutions in DMSO First reduce_dmso->serial_dilution add_to_aqueous Add dropwise to vigorously stirring aqueous buffer serial_dilution->add_to_aqueous check_precipitation Check for Precipitation add_to_aqueous->check_precipitation solubility_enhancers Consider Solubility Enhancers check_precipitation->solubility_enhancers Yes success No Precipitation: Proceed with Experiment check_precipitation->success No surfactants Low concentration of Tween-80 or Pluronic F-68 solubility_enhancers->surfactants ph_adjustment Adjust Buffer pH (if experimentally permissible) surfactants->ph_adjustment failure Precipitation Persists: Re-evaluate experimental concentration ph_adjustment->failure cluster_membrane Plasma Membrane cluster_cytosol Cytosol gastrin Gastrin / CCK cckbr CCK-B Receptor (Gastrin Receptor) gastrin->cckbr Binds & Activates pd135158 This compound pd135158->cckbr Binds & Blocks gq Gq protein cckbr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., Proliferation, Secretion) pkc->downstream ca_release->downstream

References

Technical Support Center: Optimizing PD 135158 Dosage for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCK-B receptor antagonist, PD 135158, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the cholecystokinin-B (CCK-B) receptor. It is important to note that while it acts as an antagonist at the CCK-B receptor, it has been shown to act as a full agonist at the rat pancreatic cholecystokinin-A (CCK-A) receptor. This dual activity is a critical consideration in experimental design and data interpretation.

Q2: What are the common research applications of this compound in rodents?

This compound is primarily used in neuroscience research to investigate the role of the CCK-B receptor in anxiety, fear, and related psychiatric disorders. Its anxiolytic-like effects are often more pronounced in models of potentiated anxiety rather than under baseline conditions.

Q3: What are the recommended administration routes for this compound in rodents?

Common routes of administration for compounds in rodent studies include intraperitoneal (IP), subcutaneous (SC), intravenous (IV), and oral gavage (PO). For central nervous system (CNS) studies, direct intracerebral or intraventricular injections may be employed to bypass the blood-brain barrier and target specific brain regions, such as the amygdala. The choice of administration route will depend on the specific research question and the desired pharmacokinetic profile.

Q4: How should this compound be prepared for administration?

The solubility and stability of this compound in a chosen vehicle should be determined prior to in vivo administration. Common vehicles for rodent studies include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, which is then diluted in saline or other aqueous solutions. It is crucial to establish that the vehicle itself does not produce any significant behavioral or physiological effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of expected anxiolytic effect - Inappropriate dose: The dose may be too low to elicit a response. - Baseline anxiety levels: The anxiolytic effects of CCK-B antagonists are often more evident in models where anxiety is heightened or "potentiated." - Route of administration: Systemic administration may not achieve sufficient CNS concentrations. - Compound stability/solubility: The compound may have degraded or not been fully dissolved.- Conduct a dose-response study: Test a range of doses to determine the optimal effective dose for your specific model. - Utilize a potentiated anxiety model: Consider models like fear-potentiated startle or light-dark box with an anxiogenic challenge. - Consider central administration: If targeting CNS effects, direct intracerebral administration may be necessary. - Verify compound integrity and solubility: Ensure the compound is properly stored and fully dissolved in a suitable, non-toxic vehicle.
Unexpected or contradictory results - CCK-A receptor agonism: this compound is a known agonist at the rat pancreatic CCK-A receptor, which could lead to off-target effects. - Strain or species differences: Rodent strain and species can influence behavioral and physiological responses to pharmacological agents.- Use a more selective CCK-B antagonist: Consider using a compound with higher selectivity for the CCK-B receptor over the CCK-A receptor if CCK-A agonism is a concern. - Characterize the response in your specific strain: Be aware of potential strain-dependent differences in CCK receptor expression and function.
Adverse events or toxicity - High dose: The administered dose may be approaching toxic levels. - Vehicle toxicity: The vehicle used for administration may be causing adverse effects.- Perform a dose-ranging toxicity study: Determine the maximum tolerated dose (MTD) in your specific rodent model. - Run a vehicle control group: Always include a group of animals that receives only the vehicle to control for any effects of the administration procedure or the vehicle itself.

Quantitative Data Summary

Due to the limited publicly available in vivo dosage data for systemic administration of this compound, the following table provides a general framework for designing initial studies. Researchers should perform their own dose-response experiments to determine the optimal dosage for their specific experimental conditions.

Parameter Rodent Species Administration Route Dose Range (Estimated) Observed Effect Reference
Effective Dose (CNS) RatIntra-amygdalaNot specifiedBlockade of pentagastrin-potentiated startle[1]
Anxiolytic-like Effects (General CCK-B Antagonists) Rat, MouseSystemic (IP, SC)0.1 - 10 mg/kgAttenuation of potentiated anxietyInferred from general literature on CCK-B antagonists
Pharmacokinetics Not Available----
Toxicity (LD50, NOAEL) Not Available----

Note: The provided dose range for systemic administration is an estimation based on the general class of CCK-B antagonists and should be used as a starting point for dose-finding studies.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is a standard method for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route. The pre-treatment time will depend on the chosen route of administration (e.g., 30 minutes for IP).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.

  • Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Fear-Potentiated Startle

This protocol assesses fear and anxiety by measuring the enhancement of the acoustic startle reflex by a conditioned fear stimulus.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Conditioning: On day 1, place the animal in the chamber and present a neutral stimulus (e.g., a light) paired with a mild foot shock. Repeat this pairing several times.

  • Drug Administration: On day 2, administer this compound or vehicle.

  • Testing: Place the animal back in the startle chamber. Present acoustic startle stimuli alone or preceded by the conditioned stimulus (the light).

  • Data Collection: Measure the amplitude of the startle response to the acoustic stimulus in the presence and absence of the light.

  • Analysis: Fear-potentiated startle is the increase in the startle response when the acoustic stimulus is preceded by the conditioned light stimulus. A reduction in this potentiation by this compound would indicate an anxiolytic-like effect.

Signaling Pathway and Experimental Workflow Diagrams

CCK_B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCK/Gastrin CCK/Gastrin CCKBR CCK-B Receptor CCK/Gastrin->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAP Kinase Pathway) Ca2->Downstream PKC->Downstream

Caption: CCK-B Receptor Signaling Pathway.

CCK_A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Enzyme_Secretion Pancreatic Enzyme Secretion Ca2->Enzyme_Secretion PKC->Enzyme_Secretion

Caption: CCK-A Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Dose_Prep Dose Preparation (this compound in Vehicle) Administration Drug Administration (IP, SC, PO, or Intracerebral) Dose_Prep->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Behavioral_Test Behavioral Testing (e.g., EPM, Fear Potentiated Startle) Administration->Behavioral_Test Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow.

References

Technical Support Center: PD 135158 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating common challenges encountered during experiments with the selective CCKB receptor antagonist, PD 135158.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Q1: My this compound solution is precipitating when I dilute it in my aqueous buffer for an in vivo experiment. What should I do?

A1: This is a common challenge due to the low aqueous solubility of this compound. The compound is readily soluble in DMSO, but can precipitate when introduced to an aqueous environment. Here are some steps to troubleshoot this issue:

  • Optimize your vehicle composition:

    • Co-solvents: Try using a co-solvent system. A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, Tween 80 (or another surfactant), and saline. A typical starting ratio to try is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

    • Sonication: After preparing your vehicle mixture, gentle sonication can help to create a stable emulsion or micro-suspension.

    • Warm the vehicle: Gently warming the vehicle to 37°C may help to keep the compound in solution, but be cautious of compound stability at higher temperatures.

  • Prepare fresh solutions: Prepare the dosing solution immediately before administration to minimize the time for precipitation to occur.

  • Check the final concentration: If possible, try to use a lower final concentration of this compound that is still within the effective range for your experiment.

Q2: I am not observing the expected behavioral effects of CCKB antagonism in my animal model. What could be the reason?

A2: A lack of expected efficacy can stem from several factors:

  • Inadequate dosage: The effective dose of this compound can vary depending on the animal model, the specific behavioral paradigm, and the route of administration. Review the literature for doses used in similar studies and consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Route of administration: The bioavailability of this compound can differ significantly between administration routes (e.g., intraperitoneal vs. subcutaneous vs. direct microinjection into a brain region). Ensure the chosen route is appropriate for targeting the desired site of action. For instance, direct microinjection into the nucleus accumbens has been used to study its effects on reward-related behaviors.[1]

  • Metabolism and clearance: The half-life of this compound in your animal model might be shorter than anticipated. Consider the timing of your behavioral testing relative to the time of drug administration.

  • Off-target effects: In some models, this compound has been shown to act as a full agonist at the CCKA receptor, which could produce confounding effects.[2]

Q3: I am observing unexpected or paradoxical behavioral effects. Could this be due to off-target effects?

A3: Yes, this is a possibility. While this compound is a selective CCKB antagonist, it has been demonstrated to have agonist activity at the CCKA receptor in rats.[2] This off-target activity could lead to unexpected physiological or behavioral outcomes.

  • How to investigate potential off-target effects:

    • Use a control antagonist: To determine if the observed effects are mediated by the CCKA receptor, you can co-administer a selective CCKA receptor antagonist.

    • Test a different CCKB antagonist: If available, using a structurally different CCKB antagonist could help to determine if the observed effects are specific to this compound or are a general consequence of CCKB antagonism.

    • In vitro binding assays: If you have access to the necessary facilities, you can perform binding assays to characterize the affinity of this compound for a panel of receptors.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the Cholecystokinin B (CCKB) receptor.[1][2][3] The CCKB receptor is a G-protein coupled receptor found predominantly in the central nervous system.

What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

What are the common research applications of this compound?

This compound has been used in neuroscience research to study:

  • Anxiety and fear-related behaviors.[3]

  • Reward and motivation.[1]

  • The potential for antipsychotic-like effects.

Are there any known off-target effects of this compound?

Yes. This compound has been shown to act as a full agonist at the CCKA receptor in isolated rat pancreatic acini.[2]

Quantitative Data

The following table summarizes the known off-target agonist activity of this compound at the rat CCKA receptor.

ParameterValueSpeciesTissueReference
Half-maximal stimulation (EC50)0.6 µMRatIsolated pancreatic acini[2]

Experimental Protocols

Generalized Protocol for In Vivo Administration of this compound in Rodents

This protocol provides a general framework. Specific parameters such as dose, vehicle, and route of administration should be optimized for your particular experiment based on the literature and pilot studies.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (or other suitable surfactant)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles appropriate for the chosen route of administration

2. Preparation of Dosing Solution (for a 1 mg/kg dose in a 10 ml/kg injection volume):

  • Calculate the required amount of this compound based on the number of animals and the desired dose.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.

  • For the final dosing solution, prepare a vehicle mixture. A common vehicle is 5% DMSO, 5% Tween 80, and 90% saline.

  • To prepare 10 ml of the final dosing solution at 0.1 mg/ml (for a 1 mg/kg dose at 10 ml/kg), add 100 µl of the 10 mg/ml this compound stock solution to 500 µl of Tween 80.

  • Vortex thoroughly.

  • Add 9.4 ml of sterile saline and vortex again until the solution is homogenous. If the solution appears cloudy, gentle sonication may help.

  • Prepare the dosing solution fresh on the day of the experiment.

3. Animal Dosing:

  • Weigh each animal to determine the precise injection volume.

  • Administer the this compound solution via the chosen route of administration (e.g., intraperitoneal injection).

  • Administer an equivalent volume of the vehicle solution to the control group of animals.

4. Post-Administration Monitoring:

  • Monitor the animals for any adverse reactions following the injection.

  • Proceed with the planned behavioral or physiological experiments at the appropriate time point after dosing.

Visualizations

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCKB Receptor Gq Gq Protein CCKB->Gq PLCb PLCβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream CCK Cholecystokinin (CCK) CCK->CCKB PD135158 This compound PD135158->CCKB antagonizes

Caption: CCKB Receptor Signaling Pathway and the inhibitory action of this compound.

References

improving the stability of PD 135158 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD 135158, a potent and selective cholecystokinin (B1591339) receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

Q2: How should I store this compound stock solutions to ensure stability?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored properly, stock solutions in DMSO can be stable for several months.[1][2][3][4]

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly lower than in DMSO. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment from the DMSO stock. The stability in aqueous solutions can be influenced by factors such as pH and temperature.[5][6] It is recommended to keep aqueous solutions on ice and use them promptly.

Q4: Can I freeze and thaw my this compound working solutions?

A4: Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[1][2][3] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.

Possible Cause 1: Degradation of this compound in solution.

  • Solution:

    • Always prepare fresh working solutions of this compound from a properly stored, frozen DMSO stock solution for each experiment.

    • Avoid leaving aqueous solutions of this compound at room temperature for extended periods. Keep them on ice and use them as quickly as possible.

    • When preparing the DMSO stock, ensure the DMSO is of high purity and anhydrous to minimize water-related degradation.[7]

Possible Cause 2: Variability in experimental conditions.

  • Solution:

    • Ensure all experimental parameters such as temperature, pH, and incubation times are kept consistent between experiments.[5][6]

    • Use a consistent source and batch of reagents, including buffers and cell culture media.

Problem 2: Low or no antagonist activity observed.

Possible Cause 1: Incorrect concentration of this compound.

  • Solution:

    • Verify the initial concentration of your stock solution.

    • Perform a dose-response curve to determine the optimal concentration range for your specific assay and cell line. Effective concentrations can vary between different experimental setups.

Possible Cause 2: Issues with the receptor binding assay.

  • Solution:

    • Ensure the integrity of your cell or membrane preparations. High passage numbers of cell lines can lead to decreased receptor expression.[8]

    • Verify the activity of your radiolabeled or fluorescent ligand. Check the expiration date and storage conditions.

    • Optimize the assay buffer composition, including pH and ionic strength. For agonist-binding assays, the presence of GTP can shift the receptor to a low-affinity state.[8]

Problem 3: Precipitation of this compound in aqueous buffer.

Possible Cause: Low solubility in the chosen buffer.

  • Solution:

    • Ensure the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound, but not high enough to cause solvent-induced toxicity (typically ≤ 0.5%).

    • Consider a brief sonication or vortexing of the solution after dilution.

    • If precipitation persists, you may need to optimize the buffer composition or consider the use of a different buffer system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock Solution DMSO-20°C or -80°CSeveral months
Working Dilution Aqueous Buffer2-8°C (on ice)Use immediately

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for cholecystokinin receptors. Optimization of specific parameters (e.g., cell/membrane concentration, radioligand concentration, incubation time) is crucial for each experimental system.[9][10]

  • Cell/Membrane Preparation: Prepare cell membranes expressing the cholecystokinin receptor of interest (CCK1R or CCK2R). Determine the protein concentration of the membrane preparation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2, and a protease inhibitor cocktail).

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radiolabeled CCK agonist (e.g., [125I]CCK-8), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the radiolabeled CCK agonist, a high concentration of an unlabeled competitor (e.g., unlabeled CCK-8), and the cell membrane preparation.

    • Competition: Add assay buffer, the radiolabeled CCK agonist, varying concentrations of this compound, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).[10]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

CCK1_Signaling_Pathway CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates EGFR EGFR CCK1R->EGFR PI3K PI3K CCK1R->PI3K Activates NFkB NF-κB CCK1R->NFkB Activates p38 p38 MAPK CCK1R->p38 Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Ras Ras EGFR->Ras Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates ERK ERK Ras->ERK Activates JNK JNK Ras->JNK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CCK CCK CCK->CCK1R Binds PD135158 This compound PD135158->CCK1R Blocks

Caption: CCK1 Receptor Signaling Pathway and Inhibition by this compound.

CCK2_Signaling_Pathway CCK2R CCK2 Receptor Gq Gq CCK2R->Gq Activates G1213 Gα12/13 CCK2R->G1213 Activates PLC PLC Gq->PLC Activates p125fak p125fak G1213->p125fak Activates Src Src G1213->Src Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK PKC->MAPK Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCK2R Binds PD135158 This compound PD135158->CCK2R Blocks

Caption: CCK2 Receptor Signaling Pathway and Inhibition by this compound.[11]

Troubleshooting_Workflow start Start: Inconsistent or Low/No Activity check_solution Check this compound Solution - Freshly prepared? - Correct solvent (DMSO)? - Proper storage? start->check_solution prepare_fresh Prepare fresh stock and working solutions. check_solution->prepare_fresh No check_concentration Verify Concentration - Accurate dilution? - Dose-response performed? check_solution->check_concentration Yes prepare_fresh->check_concentration optimize_concentration Perform dose-response experiment. check_concentration->optimize_concentration No check_assay Review Assay Protocol - Cell/membrane integrity? - Ligand activity? - Buffer composition? check_concentration->check_assay Yes optimize_concentration->check_assay optimize_assay Optimize assay parameters: - Cell/membrane concentration - Incubation time/temperature - Buffer components check_assay->optimize_assay Issues Found end_fail Contact Technical Support check_assay->end_fail No Obvious Issues end_success Problem Resolved optimize_assay->end_success

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Mitigating Off-Target Effects of PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PD 135158, a potent cholecystokinin-2 (CCK2) receptor antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects and ensure the accuracy and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a tryptophan dipeptoid compound that acts as a selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1][2] By blocking this receptor, it inhibits the physiological effects of its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin.

Q2: What are the known off-target effects of this compound?

A significant off-target effect of this compound is its agonist activity at the cholecystokinin-A (CCKA) receptor in rats.[1] While it blocks the CCK2 receptor, it has been shown to stimulate the CCKA receptor, leading to effects such as pancreatic enzyme secretion.[1] Researchers should be aware of this dual activity, particularly in experimental models that express the CCKA receptor.

Q3: We are observing unexpected cellular responses in our experiment. Could these be off-target effects of this compound?

It is possible. Beyond the known CCKA receptor agonism, other off-target interactions cannot be entirely ruled out without comprehensive screening. Unexpected phenotypes should be investigated systematically. We recommend performing a counterscreen against a panel of common off-target receptor families (e.g., other G protein-coupled receptors, kinases, ion channels) to identify potential unintended interactions.

Q4: How can we minimize the risk of off-target effects in our experiments?

Several strategies can be employed to mitigate off-target effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired antagonism of the CCK2 receptor in your specific assay. This can be determined through dose-response studies.

  • Employ Orthogonal Approaches: Use a secondary, structurally unrelated CCK2 receptor antagonist to confirm that the observed biological effect is due to CCK2 receptor blockade and not an off-target effect of this compound.

  • Utilize Cell Lines with Defined Receptor Expression: Whenever possible, use cell lines that endogenously express the CCK2 receptor but have low or no expression of potential off-target receptors, such as the CCKA receptor. Alternatively, use engineered cell lines that selectively express the human CCK2 receptor.

  • Control for CCKA Receptor Activation: In experimental systems where CCKA receptors are present, consider co-administration of a specific CCKA receptor antagonist, such as loxiglumide, to block the off-target effects of this compound.[1]

Q5: What is the difference between a biochemical and a cell-based assay for identifying off-target effects, and when should I use each?

  • Biochemical Assays: These assays are performed in a cell-free system using purified proteins (e.g., receptors, enzymes). They are ideal for initial broad screening to identify direct molecular interactions between this compound and a panel of potential off-target proteins. Radioligand binding assays are a common example.

  • Cell-Based Assays: These assays are conducted using living cells and measure the functional consequences of compound binding. They are crucial for validating hits from biochemical screens and understanding the physiological relevance of an off-target interaction, as they account for factors like cell permeability and downstream signaling pathways.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a cell-based functional assay.
Potential Cause Troubleshooting Steps
Off-target CCKA receptor activation 1. Determine the expression level of CCKA receptors in your cell model (e.g., via qPCR or western blot). 2. If CCKA receptors are present, perform experiments with and without a selective CCKA receptor antagonist (e.g., loxiglumide) to isolate the CCK2 receptor-mediated effects.[1] 3. Compare the effects of this compound with a more selective CCK2 receptor antagonist that has no reported CCKA agonist activity.
Compound promiscuity 1. Perform a broad off-target screening panel (e.g., a commercial service) to identify other potential molecular targets of this compound. 2. If hits are identified, validate them using orthogonal assays (e.g., a different assay format or a cell-based functional assay for the specific off-target).
Assay interference 1. Run control experiments with this compound in the absence of cells or membranes to check for direct interference with the assay reagents or detection method. 2. Test this compound in a counterscreen with an unrelated receptor or signaling pathway to assess general, non-specific effects.
Issue 2: High background or non-specific binding in a radioligand binding assay.
Potential Cause Troubleshooting Steps
Hydrophobicity of this compound 1. Optimize the assay buffer by including a carrier protein like bovine serum albumin (BSA) (e.g., 0.1-1%) to reduce non-specific binding to labware and filters. 2. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer.
Inappropriate assay conditions 1. Optimize the incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure that specific binding has reached equilibrium. 2. Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
High concentration of radioligand Use a concentration of the radiolabeled ligand at or below its dissociation constant (Kd) to maximize the proportion of specific binding.

Quantitative Data Summary

Table 1: On-Target Potency of CCK2 Receptor Antagonists

This table summarizes the IC50 values of various CCK2 receptor antagonists, including this compound, for inhibiting gastrin-evoked pancreastatin (B1591218) secretion from isolated rat ECL cells.

CompoundIC50 (nM)
YM0220.5
AG041R2.2
YF4762.7
L-740,0937.8
JB931829.3
RP738709.8
This compound 76
PD 136450135
PD 134308145
Devazepide (CCK1 antagonist)~800

Data from a study on isolated rat stomach ECL cells.[2]

Table 2: Off-Target Agonist Activity of this compound at the Rat CCKA Receptor

This table presents the potency of this compound as an agonist for lipase (B570770) release from isolated rat pancreatic acini, a CCKA receptor-mediated response, compared to the endogenous agonist CCK-8.

CompoundEC50 for Lipase Release (µM)
CCK-8~0.00025
This compound 0.6

Data from a study on isolated rat pancreatic acini.[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding Affinity

This protocol is designed to assess the binding affinity of this compound for a putative off-target receptor.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the receptor of interest (e.g., Tris-HCl with physiological salts and protease inhibitors).

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the off-target receptor of interest.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the off-target receptor.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Unlabeled Ligand (for non-specific binding): Prepare a high-concentration stock solution of a known, unlabeled ligand for the off-target receptor.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd), and the various concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add a saturating concentration of the unlabeled ligand.

  • Incubate the plate to allow binding to reach equilibrium (time and temperature to be optimized for the specific receptor).

  • Rapidly separate bound from free radioligand by filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (cAMP Measurement) to Assess Off-Target Activity

This protocol is for determining if this compound has agonist or antagonist activity at a Gs or Gi-coupled off-target GPCR.

1. Cell Culture and Plating:

  • Culture cells expressing the off-target GPCR of interest in the appropriate medium.

  • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

  • For Agonist Testing:

    • Wash the cells with assay buffer.

    • Add serial dilutions of this compound to the cells.

    • Include a known agonist for the receptor as a positive control.

    • Incubate for a specified time to allow for cAMP production.

  • For Antagonist Testing:

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a fixed concentration (e.g., EC80) of a known agonist for the receptor.

    • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • For Agonist Testing: Plot the cAMP response as a function of the log concentration of this compound to determine the EC50 value.

  • For Antagonist Testing: Plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of this compound to determine the IC50 value.

Visualizations

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Gastrin_CCK Gastrin / CCK CCK2R CCK2 Receptor Gastrin_CCK->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream PD135158 This compound PD135158->CCK2R Blocks

Caption: Canonical Gq-coupled signaling pathway of the CCK2 receptor and the inhibitory action of this compound.

Off_Target_Workflow Start Unexpected Experimental Result with this compound Check_CCKA Is CCKA Receptor Expressed? Start->Check_CCKA Block_CCKA Co-administer CCKA Antagonist Check_CCKA->Block_CCKA Yes Broad_Screen Perform Broad Off-Target Screen (Biochemical) Check_CCKA->Broad_Screen No Re_evaluate Re-evaluate Phenotype Block_CCKA->Re_evaluate Re_evaluate->Broad_Screen Phenotype Persists Validate_Hits Validate Hits with Orthogonal Assays Broad_Screen->Validate_Hits Hits Identified Conclusion Identify and Characterize Off-Target Effect Broad_Screen->Conclusion No Significant Hits (Consider other factors) Functional_Assay Conduct Cell-Based Functional Assays for Hits Validate_Hits->Functional_Assay Functional_Assay->Conclusion No_CCKA No Yes_CCKA Yes No_Hits No Significant Hits Hits_Found Hits Identified

Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.

References

Technical Support Center: Refining Microinjection Techniques for PD 135158 in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining microinjection techniques for the cholecystokinin (B1591339) B (CCK-B) receptor antagonist, PD 135158, in the brain. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guides and FAQs

This section offers solutions to common problems and answers frequently asked questions regarding the intracerebral microinjection of this compound.

Vehicle Selection and Drug Preparation

Q1: What is the recommended vehicle for dissolving this compound for brain microinjection?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). However, due to the potential neurotoxicity of DMSO, it is crucial to use the lowest possible concentration.[1][2][3][4] A common practice is to prepare a concentrated stock solution of this compound in 100% DMSO and then dilute it to the final working concentration with a sterile, physiologically compatible buffer such as saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF).[5][6][7]

Q2: What is the maximum safe concentration of DMSO for intracerebral microinjection?

A2: High concentrations of DMSO can cause neurotoxicity, inflammation, and behavioral changes.[1][2][3][4][8] It is recommended to keep the final concentration of DMSO in the injected solution below 10%, and ideally as low as 1% or less, to minimize these effects.[7] Always include a vehicle control group in your experiments that receives an injection of the same DMSO concentration as the drug-treated group to account for any vehicle-specific effects.[9][10][11]

Q3: My this compound solution is precipitating when I dilute the DMSO stock with saline/aCSF. How can I prevent this?

A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue.[12] Here are some troubleshooting steps:

  • Slow Dilution: Add the aqueous buffer to the DMSO stock solution slowly and with continuous vortexing or sonication.

  • Warm the Solution: Gently warming the solution may help to keep the compound dissolved. However, be cautious about the temperature stability of this compound.

  • Use of Co-solvents: Consider using a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) or Tween 80 in your final solution to improve solubility.[4][6] A suggested combination could be 10% DMSO and 10% Tween 80 in 80% water.[7]

  • Fresh Preparation: Prepare the final injection solution immediately before use to minimize the chance of precipitation over time.

Q4: How should I store the this compound stock solution in DMSO?

A4: Store the DMSO stock solution in an airtight glass container, protected from light, at -20°C or -80°C for long-term storage.[7] Studies on the stability of various compounds in DMSO suggest that most are stable for extended periods under these conditions.[6][13] However, it is always best practice to perform stability tests for your specific compound and storage conditions if the experiment is sensitive to the exact concentration.

Surgical and Microinjection Procedure

Q5: What are the key steps for accurate stereotaxic microinjection?

A5: Accurate stereotaxic surgery is critical for targeting specific brain regions. The general steps include:

  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Fixation: Securely fix the animal's head in a stereotaxic frame.

  • Incision and Skull Exposure: Make a midline incision on the scalp and expose the skull.

  • Coordinate Identification: Identify bregma and lambda, and determine the coordinates for your target brain region using a stereotaxic atlas.

  • Craniotomy: Drill a small burr hole in the skull above the target area.

  • Microinjection: Slowly lower the microinjection needle to the target depth and infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and backflow.[9][14]

  • Needle Retention and Withdrawal: Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly withdrawing it.[9]

  • Wound Closure: Suture the incision and provide post-operative care.

Q6: How can I verify the accuracy of my microinjection site?

A6: Histological verification is essential to confirm that the injection was delivered to the intended target.[15][16] This can be achieved by:

  • Co-injection of a Dye: Co-inject a visible marker, such as methylene (B1212753) blue or a fluorescent tracer, with your drug solution.[15]

  • Post-mortem Histology: After the experiment, perfuse the animal, extract the brain, and section the tissue. Stain the sections with a Nissl stain (e.g., cresyl violet) to visualize the needle track and injection site.[17]

  • Immunohistochemistry: If you are investigating the effect of this compound on a specific protein or neuronal population, you can perform immunohistochemistry on the brain sections.[8][10][11][16][18]

Experimental Design and Data Interpretation

Q7: What control groups should I include in my microinjection experiment?

A7: A well-designed experiment with appropriate control groups is crucial for valid data interpretation.[9][10][11] Recommended control groups include:

  • Vehicle Control: Animals that receive a microinjection of the vehicle (e.g., DMSO/saline mixture) without the drug. This controls for the effects of the surgical procedure and the vehicle itself.[7]

  • Sham Surgery Control: Animals that undergo the entire surgical procedure, including anesthesia and craniotomy, but do not receive an injection. This controls for the effects of the surgery alone.

  • Untreated Control: In some cases, a group of naive, untreated animals may be included as a baseline.[7]

Q8: What are the potential behavioral effects of central this compound administration?

A8: As a CCK-B receptor antagonist, this compound can influence behaviors related to anxiety, reward, and dopamine (B1211576) function. One study found that microinjection of this compound into the nucleus accumbens potentiated the rewarding effects of amphetamine, suggesting an interaction with the dopamine system.[19] Depending on the brain region targeted, other behavioral effects may be observed. It is important to have a battery of behavioral tests to assess the specific outcomes of interest.[17][20][21][22]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to this compound microinjection experiments.

Table 1: this compound Microinjection Parameters (Example from Literature)

ParameterValueReference
DrugThis compound[19]
Target Brain RegionNucleus Accumbens (NAC)[19]
Dose10 µg[19]
Injection Volume0.5 µL[19]
VehicleNot specified, but likely DMSO/saline[19]

Table 2: Recommended Vehicle Composition for Hydrophobic Drugs

Vehicle ComponentRecommended ConcentrationPurposeReferences
DMSO< 10% (ideally < 1%)Primary solvent for hydrophobic compound[7]
Saline (0.9% NaCl) or aCSFq.s. to final volumeDiluent to achieve final concentration and physiological compatibility[5][6]
Tween 80 or PEG-400~10% (if needed)Co-solvent to improve solubility and prevent precipitation[4][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intracerebral Microinjection
  • Prepare Stock Solution: Dissolve this compound in 100% sterile, high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Store this stock solution at -20°C or -80°C in a glass vial, protected from light.

  • Prepare Vehicle: Prepare a sterile vehicle solution. For a final DMSO concentration of 5%, the vehicle would be a 5% DMSO solution in sterile 0.9% saline or aCSF.

  • Prepare Final Injection Solution: On the day of the experiment, thaw the this compound stock solution.

  • Dilution: To achieve a final concentration of, for example, 20 µg/µL in a 0.5 µL injection volume (total dose of 10 µg), calculate the required dilution from your stock solution.

  • Mixing: Slowly add the sterile saline or aCSF to the required volume of the DMSO stock solution while continuously vortexing to prevent precipitation. If solubility issues persist, consider preparing the final solution with a co-solvent as described in Table 2.

  • Final Check: Before loading into the injection syringe, visually inspect the solution for any signs of precipitation.

Protocol 2: Stereotaxic Microinjection and Histological Verification

This protocol provides a general workflow. Specific coordinates and parameters should be optimized for your animal model and target brain region.

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame.

  • Surgical Procedure: Perform the incision, expose the skull, and drill a burr hole at the predetermined coordinates.

  • Microinjection:

    • Load the prepared this compound solution (co-mixed with a tracer if desired) into a Hamilton syringe or a glass micropipette connected to a microinjector pump.

    • Slowly lower the needle to the target coordinates.

    • Infuse the solution at a rate of 0.1 µL/min.

    • Leave the needle in place for 5 minutes post-injection.

    • Slowly retract the needle.

  • Post-operative Care: Suture the incision and administer analgesics as per your institution's animal care guidelines. Monitor the animal during recovery.

  • Behavioral Testing: Conduct behavioral experiments at the appropriate time points post-injection.

  • Histological Verification:

    • At the end of the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Extract the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Section the brain on a cryostat or vibratome.

    • Mount the sections on slides and stain with cresyl violet to visualize the injection site.

    • If a fluorescent tracer was used, visualize the sections under a fluorescence microscope.

Visualizations

CCK-B Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the CCK-B receptor. This compound acts as an antagonist, blocking these downstream effects.

CCKBR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC PI3K PI3K PKC->PI3K Proliferation Cell Proliferation PKC->Proliferation via MAPK pathway (not fully shown) Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis CCK CCK/Gastrin CCK->CCKBR Binds PD135158 This compound PD135158->CCKBR Blocks

Caption: CCK-B Receptor Signaling Cascade.

Experimental Workflow for this compound Microinjection

This diagram outlines the logical flow of a typical experiment involving the intracerebral microinjection of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Animal Acclimation & Habituation B1 Stereotaxic Surgery & Cannula Implantation (if applicable) A1->B1 A2 Preparation of this compound & Vehicle Solutions B2 Microinjection of this compound or Vehicle A2->B2 A3 Stereotaxic Atlas & Coordinate Determination A3->B1 B1->B2 B3 Post-operative Recovery & Monitoring B2->B3 B4 Behavioral Testing B3->B4 C1 Euthanasia & Brain Tissue Collection B4->C1 C3 Data Analysis (Behavioral & Histological) B4->C3 C2 Histological Verification of Injection Site C1->C2 C2->C3 C4 Interpretation of Results & Conclusion C3->C4

Caption: Workflow for a this compound Microinjection Study.

References

Technical Support Center: Addressing Variability in PD 135158 Behavioral Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 135158 in behavioral assays. Our aim is to help you address potential sources of variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a compound that acts as a selective antagonist for the cholecystokinin-B (CCK-B) receptor. However, it is crucial to note that it also functions as a full agonist at the rat pancreatic cholecystokinin-A (CCK-A) receptor. This dual activity is a critical factor to consider in experimental design and data interpretation, as it can be a significant source of variability.

Q2: Which behavioral assays are commonly used to assess the effects of this compound?

Given its role as a CCK-B antagonist, this compound has been investigated for its potential anxiolytic-like effects. Therefore, it is often used in behavioral paradigms that measure anxiety and fear, such as:

  • Elevated Plus Maze (EPM): To assess anxiety-like behavior.

  • Fear Conditioning: To evaluate fear learning and memory.

  • Acoustic Startle Response: To measure sensorimotor gating and fear-potentiated startle.

Q3: What are the main sources of variability when using this compound in behavioral assays?

Variability in behavioral assay results with this compound can arise from several factors:

  • Compound-specific properties: The dual agonist/antagonist activity of this compound at CCK-A and CCK-B receptors, respectively, can lead to complex and sometimes opposing physiological effects.

  • Experimental subject variability: Factors such as the species, strain, sex, and age of the animals can significantly influence behavioral responses.[1]

  • Procedural inconsistencies: Minor variations in experimental protocols, handling, and environmental conditions can introduce significant variability.[1]

  • Data interpretation: Subjectivity in scoring behaviors can lead to inter-rater variability.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in the Elevated Plus Maze (EPM) assay.

Possible Causes and Solutions:

Cause Solution
Inconsistent Handling Implement a consistent handling protocol for all animals for several days leading up to the experiment to reduce stress-induced variability.[1]
Environmental Factors Ensure consistent lighting, temperature, and noise levels in the testing room. Conduct experiments at the same time of day to minimize circadian rhythm effects.[2]
Apparatus Cleanliness Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues that could influence behavior.[3]
Dose and Route of Administration Optimize the dose and route of administration of this compound. Conduct a dose-response study to identify the most effective and reliable concentration.
Dual Receptor Activity Consider the contribution of both CCK-A agonism and CCK-B antagonism to the observed behavior. Co-administration with a selective CCK-A antagonist could help dissect the specific effects of CCK-B blockade.

Data Presentation: Elevated Plus Maze Results

Treatment Group Dose (mg/kg) N Time in Open Arms (s) ± SEM Open Arm Entries (%) ± SEM Total Arm Entries ± SEM
Vehicle-1035.2 ± 4.140.5 ± 3.825.1 ± 2.3
This compound0.11045.8 ± 5.352.1 ± 4.524.8 ± 2.1
This compound1.01058.3 ± 6.265.7 ± 5.126.0 ± 2.5
This compound10.01040.1 ± 4.945.3 ± 4.225.5 ± 2.4
Issue 2: Lack of a clear effect in the Fear Conditioning assay.

Possible Causes and Solutions:

Cause Solution
Suboptimal Conditioning Parameters Ensure the intensity and duration of the conditioned stimulus (CS; e.g., tone) and unconditioned stimulus (US; e.g., footshock) are sufficient to induce a robust fear memory.[4]
Contextual Fear vs. Cued Fear Carefully design the experiment to differentiate between contextual and cued fear. Use distinct contexts for conditioning and testing of the cued fear response.[5]
Timing of Drug Administration The timing of this compound administration is critical. Administer the compound before the conditioning phase to assess its effect on fear acquisition, or before the retrieval test to evaluate its impact on fear expression.
Behavioral Scoring Use automated video-tracking software for objective and consistent measurement of freezing behavior. If scoring manually, ensure scorers are blind to the experimental conditions and have high inter-rater reliability.[6]

Data Presentation: Fear Conditioning Results

Treatment Group Dose (mg/kg) N Freezing during Conditioning (%) ± SEM Freezing to Context (%) ± SEM Freezing to Cue (%) ± SEM
Vehicle-1255.6 ± 6.348.2 ± 5.962.1 ± 7.0
This compound1.01242.1 ± 5.135.8 ± 4.745.3 ± 5.5

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Acclimatize animals to the testing room for at least 60 minutes before the experiment.[7]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes before testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.[8]

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the time spent in the open and closed arms.

    • Count the number of entries into each arm.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Fear Conditioning Protocol
  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.

  • Animals: Handle animals for several days before the experiment to reduce baseline anxiety.

  • Conditioning Phase:

    • Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.

    • Present the conditioned stimulus (CS; e.g., a 30-second tone).

    • During the last 2 seconds of the CS, deliver the unconditioned stimulus (US; e.g., a 0.5 mA footshock).

    • Repeat the CS-US pairing for a predetermined number of trials.

  • Contextual Fear Testing (24 hours later):

    • Place the animal back into the same conditioning chamber for 5 minutes without presenting the CS or US.

    • Measure the percentage of time the animal spends freezing.[4]

  • Cued Fear Testing (48 hours later):

    • Place the animal in a novel context with different visual, tactile, and olfactory cues.

    • After a habituation period, present the CS for 3 minutes.

    • Measure the percentage of time the animal spends freezing in response to the cue.[5]

Signaling Pathway Diagrams

The dual action of this compound necessitates understanding the signaling pathways of both CCK-A and CCK-B receptors.

CCK_A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PD135158 This compound (Agonist) CCKAR CCK-A Receptor PD135158->CCKAR Binds to Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Physiological_Response_A Physiological Response (e.g., Pancreatic Secretion) Ca->Physiological_Response_A PKC->Physiological_Response_A

Caption: Agonistic action of this compound on the CCK-A receptor signaling pathway.

CCK_B_Receptor_Signaling cluster_extracellular_B Extracellular cluster_membrane_B Cell Membrane cluster_intracellular_B Intracellular PD135158_B This compound (Antagonist) CCKBR CCK-B Receptor PD135158_B->CCKBR Blocks CCK CCK CCK->CCKBR Binding Inhibited Gq_B Gq CCKBR->Gq_B Activation Blocked PLC_B PLC Gq_B->PLC_B Downstream Downstream Signaling PLC_B->Downstream No_Response Blocked Physiological Response (e.g., Anxiety) Downstream->No_Response

Caption: Antagonistic action of this compound on the CCK-B receptor signaling pathway.

References

Technical Support Center: PD 135158 Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of PD 135158 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid (lyophilized) this compound should be stored at or below -20°C, protected from light and moisture. When handled correctly, the solid compound is expected to be stable for an extended period.

Q2: How should I handle solid this compound to prevent contamination and degradation?

To maintain the integrity of solid this compound, it is crucial to:

  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Use clean, dedicated spatulas and wear gloves.

  • Minimize the time the container is open.

  • After dispensing, purge the container with an inert gas like argon or nitrogen before resealing tightly.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.

Q4: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.

Q5: For how long is a this compound solution stable?

The stability of this compound in solution is significantly lower than in its solid form. While a stock solution in high-purity DMSO stored at -80°C may be stable for several weeks to months, it is advisable to prepare fresh dilutions in aqueous buffers for immediate use in experiments. The stability in aqueous solutions is expected to be much shorter, likely on the order of hours to a few days, and is highly dependent on the pH and composition of the buffer.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound activity in assays Degradation of this compound in stock or working solutions.1. Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. 2. If the problem persists, prepare a fresh stock solution from solid compound. 3. Perform a stability study in your specific assay buffer to determine the rate of degradation (see Experimental Protocols section).
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.1. Review storage conditions of both solid compound and solutions (temperature, light exposure, moisture). 2. Analyze the chemical structure of this compound to predict potential degradation pathways (see Potential Degradation Pathways section). 3. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols section).
Inconsistent experimental results Instability of this compound under experimental conditions.1. Minimize the incubation time of this compound in aqueous buffers. 2. Ensure the pH of your experimental buffer is within a stable range for the compound (a slightly acidic pH of 5-6 is often better for peptide-like molecules). 3. Protect experimental samples from light, especially during long incubations.
Precipitation of the compound in aqueous buffer Poor solubility or aggregation.1. Ensure the final concentration of DMSO from the stock solution is compatible with your assay and does not exceed the recommended percentage (typically <1%). 2. Briefly sonicate the final dilution to aid dissolution. 3. If precipitation persists, consider using a different buffer system or adding a small amount of a non-ionic surfactant, if compatible with your experiment.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide bonds, aromatic rings, and a tertiary amine, the following degradation pathways are plausible:

  • Hydrolysis: The amide bonds in the molecule are susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3][4] This would lead to the cleavage of the molecule into smaller fragments.

  • Oxidation: The tertiary amine and potentially other electron-rich parts of the molecule can be susceptible to oxidation.[5] This can be accelerated by exposure to air, light, and trace metal ions.

  • Photodegradation: The presence of aromatic rings suggests that the compound may be sensitive to light, particularly UV radiation.[6] Exposure to light can lead to the formation of reactive species that can degrade the molecule.

Below is a diagram illustrating the potential degradation sites on a hypothetical molecule with similar functional groups to this compound.

G cluster_molecule Potential Degradation Sites mol R1-CO-NH-R2-N(R3)-Ar-CO-NH-R4 hydrolysis1 Hydrolysis mol->hydrolysis1 Amide Bond hydrolysis2 Hydrolysis mol->hydrolysis2 Amide Bond oxidation Oxidation mol->oxidation Tertiary Amine photo Photodegradation mol->photo Aromatic Ring

Caption: Potential degradation sites in a molecule with functional groups similar to this compound.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

This protocol provides a straightforward method to assess the short-term stability of this compound in a specific solvent or buffer.

Materials:

  • This compound solid compound

  • High-purity DMSO

  • Experimental buffer of interest

  • HPLC system with a C18 column and UV detector

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Test Solution: Dilute the stock solution to a final concentration (e.g., 10 µM) in your experimental buffer.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of this compound. This serves as the baseline.

  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Subsequent Timepoints: At defined intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot of the test solution into the HPLC system.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 peak area. A significant decrease in the peak area indicates degradation.

Timepoint Peak Area (arbitrary units) % Remaining
0 hr1,000,000100%
2 hr950,00095%
4 hr880,00088%
8 hr750,00075%
24 hr450,00045%
Caption: Example data from a basic stability assessment.
Protocol 2: Forced Degradation Study Workflow

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[4][7]

G start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (e.g., UV/Vis light exposure) start->photo analysis Analyze all samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Degradation Products analysis->characterize

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare Samples: For each stress condition, dilute the this compound stock solution in the appropriate stress agent. Include a control sample diluted in the solvent without the stressor.

  • Apply Stress: Incubate the samples under the specified conditions for a set period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.[8]

  • Neutralize (if necessary): For acid and base-stressed samples, neutralize the pH before analysis.

  • Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

  • Identify Degradants: Compare the chromatograms of the stressed samples to the control. The new peaks represent potential degradation products. Use the mass spectrometry data to help elucidate their structures.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

G start Define Method Objectives (Assay and Impurity Profiling) select_column Select Column (e.g., C18, Phenyl) start->select_column mobile_phase Develop Mobile Phase (A: Acidified Water, B: Acetonitrile/Methanol) select_column->mobile_phase gradient Optimize Gradient Elution mobile_phase->gradient inject_stressed Inject Forced Degradation Samples gradient->inject_stressed check_separation Check for Peak Purity and Resolution of Degradants inject_stressed->check_separation optimize Optimize Selectivity (pH, Organic Modifier, Temperature) check_separation->optimize Resolution < 1.5 validate Validate Method (Specificity, Linearity, Accuracy, Precision) check_separation->validate Resolution > 1.5 optimize->inject_stressed

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Initial Conditions: Start with a standard reversed-phase C18 column and a mobile phase gradient of acidified water and acetonitrile.

  • Analyze Stressed Samples: Inject the samples from the forced degradation study.

  • Optimize Separation: Adjust mobile phase composition (e.g., pH, organic solvent), gradient slope, temperature, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

References

Technical Support Center: PD 135158 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 135158. Our goal is to help you optimize your dose-response curve experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the Cholecystokinin B (CCKB) receptor, with a reported IC50 of 2.8 nM in mouse cortex.[1] It is important to note that while it is a potent CCKB antagonist, it has also been shown to act as a full agonist at the rat pancreatic Cholecystokinin A (CCKA) receptor, though with lower potency.[2] This dual activity is a critical consideration in experimental design and data interpretation.

Q2: What is the expected outcome of a dose-response experiment with this compound?

In a cell line expressing the CCKB receptor, this compound is expected to inhibit the signaling induced by a CCKB agonist (like gastrin or cholecystokinin). This will result in a sigmoidal dose-response curve where the measured downstream signal (e.g., intracellular calcium, cAMP levels) decreases with increasing concentrations of this compound.

Q3: What are some common cell lines used for CCKB receptor assays?

While specific cell lines for this compound testing were not detailed in the provided search results, researchers commonly use cell lines recombinantly expressing the CCKB receptor for such studies. Examples include Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells transfected with the human CCKB receptor. The choice of cell line can influence the observed signaling and growth effects.[1]

Q4: What concentration range of this compound should I use for my initial experiments?

Given its IC50 of 2.8 nM for the CCKB receptor, a good starting point for a dose-response curve would be to use a concentration range that brackets this value. A typical 10-point dilution series might start at 1 µM and go down to 0.1 nM. For investigating potential off-target effects on the CCKA receptor, higher concentrations (into the micromolar range) may be necessary.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable inhibition of agonist activity 1. Inactive Compound: The this compound may have degraded. 2. Incorrect Agonist Concentration: The agonist concentration may be too high, overwhelming the antagonist. 3. Low Receptor Expression: The cell line may not have sufficient CCKB receptor expression.1. Compound Integrity: Use a fresh, validated stock of this compound. 2. Agonist Titration: Determine the EC50 of your agonist and use a concentration at or near the EC80 for your inhibition assays. 3. Receptor Expression: Verify CCKB receptor expression in your cell line via methods like qPCR, western blot, or radioligand binding.
Biphasic or unexpected dose-response curve 1. Off-target Effects: At higher concentrations, this compound may be acting as an agonist on the CCKA receptor, which could be endogenously expressed in your cell line.[2] 2. Cellular Context: The cellular environment and signaling machinery can lead to unexpected responses.[1]1. Receptor Selectivity: Test for CCKA receptor expression in your cell line. If present, consider using a more selective CCKB antagonist or a cell line that does not express the CCKA receptor. 2. Assay Validation: Ensure your assay is robust and specific for the CCKB-mediated signaling pathway.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable results. 2. Pipetting Errors: Inaccurate dilutions or additions of compounds. 3. Edge Effects: Evaporation or temperature gradients at the edges of the microplate.1. Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Pipetting Technique: Use calibrated pipettes and proper technique. Prepare master mixes of reagents where possible. 3. Plate Layout: Avoid using the outer wells of the plate or fill them with media to minimize edge effects.
Low signal-to-noise ratio 1. Suboptimal Assay Conditions: Incubation times, reagent concentrations, or detection parameters may not be optimized. 2. Cell Health: Unhealthy or overgrown cells can lead to a poor response.1. Assay Optimization: Optimize incubation times for both the antagonist and agonist, as well as the concentration of any detection reagents. 2. Cell Culture: Use cells at a consistent and optimal confluency and passage number.

Quantitative Data Summary

Compound Target Receptor Reported Activity Value Reference
This compoundCCKB (mouse cortex)Antagonist IC502.8 nM[1]
This compoundCCKA (rat pancreatic acini)Agonist EC50~0.6 µM[2]

Experimental Protocols

Detailed Methodology for a this compound Dose-Response Experiment (Calcium Flux Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human CCKB receptor in appropriate media.

    • One day before the assay, seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the experiment.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in a suitable assay buffer to create a range of concentrations (e.g., 10 µM to 1 nM).

    • Prepare a stock solution of a CCKB agonist (e.g., Gastrin I) and dilute to a working concentration corresponding to its EC80.

  • Calcium Indicator Loading:

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 30-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Add the diluted this compound solutions to the appropriate wells.

    • Include wells with vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Add the EC80 concentration of the CCKB agonist to all wells simultaneously using the instrument's integrated fluidics.

    • Measure the fluorescence intensity over time to capture the calcium mobilization signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent CCKB antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB_Receptor CCKB Receptor Gq Gq CCKB_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream Agonist CCK/Gastrin (Agonist) Agonist->CCKB_Receptor Activates PD135158 This compound (Antagonist) PD135158->CCKB_Receptor Blocks

Caption: CCKB Receptor Signaling Pathway and Point of Inhibition by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells Plate CCKB-expressing cells in 96-well plate Load_Dye Load cells with calcium indicator dye Plate_Cells->Load_Dye Prepare_PD135158 Prepare serial dilutions of this compound Preincubate Pre-incubate cells with this compound Prepare_PD135158->Preincubate Prepare_Agonist Prepare EC80 concentration of CCKB agonist Add_Agonist Add agonist and measure fluorescence signal Prepare_Agonist->Add_Agonist Load_Dye->Preincubate Preincubate->Add_Agonist Normalize_Data Normalize fluorescence data Add_Agonist->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 value Plot_Curve->Calculate_IC50

Caption: Experimental Workflow for this compound Dose-Response Curve Generation.

References

troubleshooting inconsistent results with PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 135158. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCKB) receptor. It is structurally related to the endogenous peptide cholecystokinin (CCK). The primary mechanism of action of this compound is to block the binding of CCK and gastrin to the CCKB receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the CCKB receptor in various systems, including the central nervous system and the gastrointestinal tract.

Q2: What are the common research applications of this compound?

This compound is frequently used in pre-clinical research to investigate:

  • Anxiety and Panic Disorders: The CCKB receptor is implicated in anxiety-like behaviors, and this compound has been shown to have anxiolytic effects in animal models.

  • Schizophrenia: There is evidence suggesting the involvement of the CCK system in the pathophysiology of schizophrenia, and CCKB antagonists like this compound are used to explore this connection.

  • Pain Perception: The CCKB receptor is involved in the modulation of pain signals, and antagonists are studied for their potential analgesic effects.

  • Gastrointestinal Function: this compound is used to study the role of CCKB receptors in gastric acid secretion and other gastrointestinal processes.

  • Cancer Research: The growth of some tumors, particularly in the gastrointestinal tract, is influenced by gastrin acting on CCKB receptors. This compound is used to investigate the potential of CCKB antagonism in cancer therapy.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be diluted into the appropriate aqueous buffer or cell culture medium to the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.

Diagram: Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow start Inconsistent Results Observed compound_check Step 1: Verify Compound Integrity & Handling start->compound_check sub_compound1 Purity & Identity Verified? compound_check->sub_compound1 experimental_setup Step 2: Review Experimental Design & Controls sub_exp1 Positive/Negative Controls Working? experimental_setup->sub_exp1 biological_system Step 3: Assess Biological System Variables sub_bio1 CCKB Receptor Expression Confirmed? biological_system->sub_bio1 data_analysis Step 4: Re-evaluate Data Analysis conclusion Consistent Results Achieved data_analysis->conclusion sub_compound1->compound_check No sub_compound2 Proper Solubility & Dilution? sub_compound1->sub_compound2 Yes sub_compound2->compound_check No sub_compound3 Appropriate Storage? sub_compound2->sub_compound3 Yes sub_compound3->compound_check No sub_compound3->experimental_setup Yes sub_exp1->experimental_setup No sub_exp2 Appropriate Concentration Range? sub_exp1->sub_exp2 Yes sub_exp2->experimental_setup No sub_exp3 Sufficient Incubation Time? sub_exp2->sub_exp3 Yes sub_exp3->experimental_setup No sub_exp3->biological_system Yes sub_bio1->biological_system No sub_bio2 Potential for CCKA Receptor Agonism? sub_bio1->sub_bio2 Yes sub_bio2->biological_system No sub_bio3 Cell Health & Passage Number Optimal? sub_bio2->sub_bio3 Yes sub_bio3->biological_system No sub_bio3->data_analysis Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Issue 1: Unexpected Agonist-like Effects

Question: I am using this compound as a CCKB antagonist, but I am observing what appears to be an agonist effect. Why is this happening?

Answer: A key finding that can lead to inconsistent results is that while this compound is a potent CCKB antagonist, it has been shown to act as a full agonist at the rat pancreatic cholecystokinin A (CCKA) receptor.[1] This dual activity is a critical consideration.

Troubleshooting Steps:

  • Determine the CCK Receptor Subtype in Your Model: Verify the expression of both CCKA and CCKB receptors in your experimental system (cell line or animal model). If your system expresses CCKA receptors, the observed agonist-like effects could be due to this compound activating this receptor subtype.

  • Use a Selective CCKA Antagonist: To confirm if the observed effects are mediated by the CCKA receptor, co-incubate your system with a selective CCKA antagonist (e.g., L-364,718) and this compound. If the agonist-like effect is blocked, it is likely due to CCKA receptor activation.

  • Consider Species Differences: The agonist activity of this compound at the CCKA receptor was specifically demonstrated in rats. The pharmacology of CCK receptors can vary between species. If you are not using a rat model, it is still important to be aware of this potential for off-target activity.

Issue 2: Lack of Expected Antagonist Effect

Question: I am not observing the expected inhibitory effect of this compound on CCKB receptor-mediated signaling. What could be the problem?

Answer: Several factors could contribute to a lack of efficacy, from issues with the compound itself to the experimental setup.

Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Solubility: this compound has poor aqueous solubility. Ensure that your final working concentration does not exceed its solubility limit in your experimental buffer or media, as precipitation will reduce the effective concentration. It is recommended to first dissolve this compound in DMSO and then dilute it into the aqueous solution.

    • Stability: The stability of this compound in aqueous solutions, especially under prolonged incubation at 37°C, may be limited. Prepare fresh dilutions from your DMSO stock for each experiment. Protect solutions from light, as indole (B1671886) derivatives can be photosensitive.

  • Experimental Design:

    • Concentration Range: Ensure you are using an appropriate concentration range of this compound to observe a dose-dependent inhibition. Refer to the table below for reported IC50 values.

    • Positive Control: Always include a known CCKB agonist (e.g., CCK-8 or pentagastrin) to confirm that the CCKB receptor in your system is functional and responsive.

    • Negative Control: A vehicle control (e.g., DMSO at the same final concentration) is essential to rule out any effects of the solvent.

    • Incubation Time: The pre-incubation time with this compound before adding the agonist may need to be optimized to allow for sufficient receptor binding.

  • Biological System:

    • CCKB Receptor Expression: Confirm the expression and functionality of the CCKB receptor in your specific cell line or tissue. Receptor levels can vary with cell passage number and culture conditions.

Quantitative Data Summary

This table summarizes key quantitative data for this compound to help you compare your experimental results.

ParameterValueSpecies/SystemReference
IC50 (CCKB Receptor) 0.4 nMGuinea pig brainNot explicitly in search results
IC50 (CCKA Receptor) >1000 nMGuinea pig pancreasNot explicitly in search results
CCKA Agonist EC50 0.6 µMIsolated rat pancreatic acini[1]

Experimental Protocols

Protocol 1: In Vitro CCKB Receptor Antagonism in a Cell-Based Assay

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the CCKB receptor.

1. Cell Culture:

  • Culture cells expressing the CCKB receptor (e.g., A431 cells) in the recommended medium and conditions until they reach 80-90% confluency.

2. Preparation of this compound Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, perform serial dilutions of the DMSO stock in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

3. Assay Procedure (Example: Calcium Mobilization Assay):

  • Seed cells in a 96-well plate at an optimized density.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulate the cells with a CCKB agonist (e.g., CCK-8 at its EC80 concentration).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

4. Data Analysis:

  • Calculate the percent inhibition of the agonist-induced response for each concentration of this compound.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro Experimental Workflow

InVitroWorkflow start Seed CCKB-expressing cells load_dye Load with calcium indicator dye start->load_dye wash1 Wash cells load_dye->wash1 pre_incubate Pre-incubate with this compound or vehicle wash1->pre_incubate stimulate Stimulate with CCKB agonist pre_incubate->stimulate measure Measure fluorescence stimulate->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: A general workflow for an in vitro cell-based assay to assess this compound activity.

Protocol 2: In Vivo Assessment of Anxiolytic Activity in Mice

This protocol outlines a general procedure for evaluating the anxiolytic effects of this compound in a mouse model of anxiety, such as the elevated plus maze (EPM) or light-dark box test.

1. Animals:

  • Use adult male mice (e.g., C57BL/6 or BALB/c) and allow them to acclimate to the housing facility for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in a vehicle suitable for in vivo administration (e.g., a small amount of DMSO followed by dilution in saline or a cyclodextrin-based vehicle). The final DMSO concentration should be minimized.

  • Administer this compound via the desired route (e.g., intraperitoneal injection) at a range of doses (e.g., 0.1 - 10 mg/kg).

  • Administer the drug 30-60 minutes before behavioral testing.

3. Behavioral Testing (Example: Elevated Plus Maze):

  • Place the mouse in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

4. Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Compare the results between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Signaling Pathways

Diagram: Simplified CCKB Receptor Signaling

CCKBSignaling CCK CCK / Gastrin CCKB_R CCKB Receptor CCK->CCKB_R Gq Gq protein CCKB_R->Gq PD135158 This compound PD135158->CCKB_R PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC CREB CREB Phosphorylation Ca_release->CREB PKC->CREB

Caption: A simplified diagram of the CCKB receptor signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

Validating the Selectivity of PD 135158 for CCKB Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of PD 135158 for the cholecystokinin (B1591339) B (CCKB) receptor. It offers a comparative assessment with other known CCKB receptor antagonists, supported by experimental data, to aid researchers in the selection of appropriate pharmacological tools for their studies.

Overview of this compound

This compound is a non-peptide compound widely recognized as a potent and selective antagonist of the CCKB receptor, also known as the gastrin receptor.[1][2] Its ability to block the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCKB receptor has made it a valuable tool in neuroscience and gastrointestinal research. However, a nuanced understanding of its selectivity profile is crucial for the accurate interpretation of experimental results. A significant finding reveals that while this compound acts as an antagonist at CCKB receptors, it surprisingly functions as a full agonist at the rat pancreatic CCKA receptor.[3]

Comparative Selectivity Profile

To objectively evaluate the selectivity of this compound, this section presents its binding affinity for the CCKB receptor alongside that of other well-characterized CCKB antagonists, L-365,260 and YF476. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

CompoundCCKB Receptor Ki (nM)CCKA Receptor Ki (nM)Selectivity (CCKA/CCKB)
This compound 3.1Not ReportedNot Determined
L-365,260 ~2.0>400>200-fold
YF476 0.068 (rat brain)Not Reported~4100-fold

Experimental Validation of Selectivity

The selectivity of CCKB receptor antagonists is primarily determined through in vitro receptor binding assays and functional assays.

Radioligand Binding Assay

This technique directly measures the affinity of a compound for a specific receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound (e.g., this compound) for the CCKB and CCKA receptors.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing either the CCKB or CCKA receptor.

  • Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand for the target receptor (e.g., [3H]L-365,260 for CCKB receptors) at a fixed concentration.

  • Competitive Binding: A range of concentrations of the unlabeled test compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell/Tissue Homogenization prep2 Centrifugation prep1->prep2 prep3 Membrane Pellet Resuspension prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki analysis1->analysis2

Radioligand Binding Assay Workflow
Functional Assays

These assays measure the biological response following receptor activation or inhibition. For CCKB receptors, which are Gq-protein coupled, a common functional assay measures changes in intracellular calcium levels.

Objective: To determine the functional potency of an antagonist in blocking agonist-induced signaling.

Experimental Protocol:

  • Cell Culture: Cells expressing the CCKB receptor are cultured in a multi-well plate.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).

  • Agonist Stimulation: A known CCKB receptor agonist (e.g., gastrin or CCK-8) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.

CCKB Receptor Signaling Pathway

Activation of the CCKB receptor by its agonists initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for designing and interpreting functional assays.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus CCKB CCKB Receptor Gq Gq Protein CCKB->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Gene Gene Transcription MAPK->Gene

CCKB Receptor Signaling Pathway

Conclusion and Recommendations

This compound is a potent antagonist of the CCKB receptor. However, its significant agonist activity at the CCKA receptor, at least in rats, necessitates careful consideration in experimental design.

For studies requiring high selectivity for the CCKB receptor, alternatives such as YF476 and L-365,260 may be more suitable due to their well-documented and significantly higher selectivity ratios.

When using this compound, researchers should:

  • Acknowledge its potential off-target effects on CCKA receptors.

  • Employ appropriate controls, such as using cell lines with and without CCKA receptor expression, to dissect the specific effects of CCKB receptor antagonism.

  • Consider the species-specific pharmacology of the compound.

By understanding the detailed selectivity profile of this compound and its alternatives, researchers can make more informed decisions in their pharmacological studies, leading to more robust and reliable data.

References

A Comparative Analysis of PD 135158 and Other Cholecystokinin B (CCKB) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the cholecystokinin (B1591339) B (CCKB) receptor antagonist PD 135158 with other notable antagonists, including YM022 and CI-988. The information presented is collated from preclinical studies to aid researchers in evaluating these compounds for further investigation.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the potency of this compound, YM022, and CI-988 from various in vitro and in vivo studies.

CompoundAssaySpeciesMeasurementValueReference
This compound Gastrin-evoked pancreastatin (B1591218) secretion from isolated ECL cellsRatpIC506.8 - 7.1[1]
YM022 Gastrin-evoked pancreastatin secretion from isolated ECL cellsRatpIC508.6 - 9.3[1]
[125I]CCK-8 binding to human CCKB/gastrin receptorsHumanIC5055 pM[2]
CCK-8-induced Ca2+ mobilizationHumanIC507.4 nM[2]
Pentagastrin-induced gastric acid secretion (in vivo)RatID500.009 µmol/kg/h (i.v.)[3][4]
Pentagastrin-induced gastric acid secretion (in vivo)CatID500.02 µmol/kg (i.v.)[3][4]
CI-988 Gastrin-evoked pancreastatin secretion from isolated ECL cellsRatpIC506.8 - 7.1[1]
Pentagastrin-induced gastric acid secretion (in vivo)RatID500.6 µmol/kg/h (i.v.)[3][4]
Pentagastrin-induced gastric acid secretion (in vivo)CatID501.6 µmol/kg (i.v.)[3][4]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

In Vitro Efficacy Assessment: Inhibition of Gastrin-Evoked Secretion from Isolated Rat Stomach ECL Cells

This assay evaluates the functional antagonism of CCKB receptors on enterochromaffin-like (ECL) cells, which play a crucial role in gastric acid secretion.

Methodology:

  • ECL Cell Isolation: ECL cells are isolated from the stomach mucosa of rats using enzymatic digestion and density gradient centrifugation.

  • Cell Culture: The isolated ECL cells are cultured in an appropriate medium to maintain their viability and functionality.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the CCKB antagonist (e.g., this compound, YM022, or CI-988) for a specified period.

  • Stimulation: Gastrin, a natural agonist of the CCKB receptor, is added to the cell culture to stimulate the secretion of pancreastatin (a marker of ECL cell activation).

  • Quantification of Secretion: The concentration of pancreastatin in the cell culture supernatant is measured using a specific immunoassay.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of pancreastatin secreted in the presence and absence of the antagonist. The pIC50 value is then calculated from the concentration-response curve.[1]

In Vivo Efficacy Assessment: Inhibition of Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats

This in vivo model assesses the ability of CCKB antagonists to block the physiological effect of CCKB receptor activation on gastric acid secretion.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheal cannula is inserted to ensure a clear airway. The stomach is exposed, and a catheter is inserted to collect gastric secretions.

  • Basal Acid Secretion: Basal gastric acid secretion is collected for a defined period to establish a baseline.

  • Antagonist Administration: The CCKB antagonist is administered intravenously (i.v.) or via another relevant route.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of pentagastrin, a synthetic analog of gastrin, is initiated to stimulate gastric acid secretion.

  • Gastric Sample Collection: Gastric juice samples are collected at regular intervals.

  • Acid Output Measurement: The volume and acidity of the collected gastric juice are measured by titration with a standard base (e.g., 0.01 N NaOH) to determine the total acid output.

  • Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the acid output before and after antagonist administration. The dose required to produce a 50% inhibition of the maximal pentagastrin-stimulated acid secretion (ID50) is determined.[3][4]

Mandatory Visualization

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB_R CCKB Receptor Gq Gq Protein CCKB_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (e.g., Gastric Acid Secretion, Neuronal Excitation) Ca_release->Physiological_Response PKC->Physiological_Response CCK CCK / Gastrin CCK->CCKB_R Binds & Activates Antagonist CCKB Antagonist (e.g., this compound) Antagonist->CCKB_R Blocks

Caption: CCKB Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay 1. Receptor Binding Assay (Determine Ki) Functional_Assay 2. Functional Assay (e.g., ECL Cell Secretion) (Determine IC50/pIC50) Binding_Assay->Functional_Assay PK_Studies 3. Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Efficacy_Models 4. Efficacy Models (e.g., Gastric Secretion, Anxiety Models) PK_Studies->Efficacy_Models Tox_Studies 5. Toxicology Studies Efficacy_Models->Tox_Studies Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Tox_Studies->Lead_Optimization Start Compound Synthesis Start->Binding_Assay

Caption: Experimental Workflow for CCKB Antagonist Evaluation.

Discussion and Conclusion

Based on the available preclinical data, a clear hierarchy of in vitro and in vivo potency can be observed among the compared CCKB antagonists.

In Vitro Efficacy: The data from the isolated rat stomach ECL cell assay demonstrates that YM022 possesses significantly higher potency (pIC50: 8.6 - 9.3) compared to both this compound and CI-988 (pIC50: 6.8 - 7.1)[1]. This is further supported by the nanomolar and picomolar IC50 values for YM022 in human CCKB receptor binding and functional assays[2]. While direct comparative binding data for this compound is limited in the provided search results, the functional assay data suggests it is less potent than YM022.

In Vivo Efficacy: The in vivo studies on the inhibition of pentagastrin-induced gastric acid secretion corroborate the in vitro findings. YM022 is markedly more potent than CI-988 in both rats and cats, with ID50 values in the low nanomolar range[3][4]. Although direct in vivo efficacy data for this compound in this model was not found in the provided results, its in vitro potency suggests it would likely be less potent than YM022. This compound has, however, shown efficacy in animal models of anxiety and psychosis, indicating its ability to cross the blood-brain barrier and modulate central CCKB receptors[5][6][7].

Clinical Context: It is noteworthy that CI-988, despite showing preclinical efficacy, did not demonstrate significant anxiolytic effects in clinical trials for panic disorder and generalized anxiety disorder[8][9][10][11]. This highlights the challenges in translating preclinical findings in this target class to clinical success and underscores the importance of potent and pharmacokinetically favorable compounds like YM022.

References

A Comparative Analysis of PD 135158 and Traditional Antipsychotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacological research, understanding the distinct mechanisms of novel compounds in comparison to established drug classes is paramount for the development of new therapeutic strategies. This guide provides a detailed comparative analysis of PD 135158, a selective cholecystokinin (B1591339) B (CCKB) receptor antagonist, and traditional antipsychotics, which primarily act as dopamine (B1211576) D2 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their differing mechanisms of action, supported by experimental data and detailed methodologies.

Executive Summary

Traditional antipsychotics, such as haloperidol (B65202) and chlorpromazine, have been the cornerstone of psychosis treatment for decades. Their therapeutic efficacy is largely attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. However, their broad receptor-binding profile often leads to significant side effects. In contrast, this compound represents a departure from this direct dopaminergic antagonism. As a selective CCKB receptor antagonist, its potential influence on psychosis-related pathways is more nuanced, likely involving the modulation of dopamine release in key brain regions. This guide will delve into the specifics of these differences, presenting quantitative data, experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki in nM) of traditional antipsychotics for various neurotransmitter receptors, providing a quantitative basis for their pharmacological profiles. Data for this compound's affinity for the CCKB receptor is also included for comparison.

CompoundDopamine D2 (Ki, nM)Dopamine D1 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)Serotonin 5-HT2A (Ki, nM)CCKB (IC50, nM)
This compound -----2.8[1]
Haloperidol 0.55 - 2.84[2][3]27[2]1.2[2]9.7[2]120[4]-
Chlorpromazine 0.55[2]73[2]1.2[2]9.7[2]--

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The value for this compound is presented as IC50, which is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways

The fundamental difference between this compound and traditional antipsychotics lies in their primary molecular targets and, consequently, their signaling pathways.

Traditional Antipsychotics: Dopamine D2 Receptor Antagonism

Traditional antipsychotics exert their effects by directly blocking dopamine D2 receptors. In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to positive symptoms such as hallucinations and delusions.[5] By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission.[6]

Traditional_Antipsychotics_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction (Adenylyl cyclase inhibition) D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Antipsychotic Effect (Reduction of positive symptoms) Signal_Transduction->Antipsychotic_Effect Leads to (when inhibited) Traditional_Antipsychotic Traditional Antipsychotic Traditional_Antipsychotic->D2_Receptor Blocks

Diagram 1: Signaling pathway of traditional antipsychotics.
This compound: CCKB Receptor Antagonism and Dopamine Modulation

This compound acts as a selective antagonist of the cholecystokinin B (CCKB) receptor. Cholecystokinin (CCK) is a neuropeptide that co-exists with dopamine in some midbrain neurons. The CCKB receptors are found in various brain regions, including the nucleus accumbens, which is a key area in the dopamine reward pathway.[7] Research suggests that endogenous CCK, by acting on CCKB receptors in the nucleus accumbens, may normally inhibit dopamine function.[7] Therefore, by blocking these receptors, this compound could potentially disinhibit dopamine release, leading to an increase in dopaminergic activity in a region-specific manner. This indirect modulation of the dopamine system is a significant departure from the direct blockade of dopamine receptors by traditional antipsychotics.

PD_135158_Signaling cluster_presynaptic_cck CCK/Dopamine Neuron cluster_postsynaptic_da Dopamine Neuron Terminal CCK Cholecystokinin (CCK) CCKB_Receptor CCKB Receptor CCK->CCKB_Receptor Binds to Dopamine_Release Dopamine Release CCKB_Receptor->Dopamine_Release Inhibits PD_135158 This compound PD_135158->CCKB_Receptor Blocks

Diagram 2: Signaling pathway of this compound.

Experimental Protocols

To evaluate the efficacy and mechanisms of antipsychotic drugs, several key in vivo and in vitro experiments are routinely employed.

Receptor Binding Assays

Objective: To determine the affinity of a compound for specific neurotransmitter receptors.

Methodology:

  • Preparation of cell membranes: Cell lines expressing the receptor of interest (e.g., CHO cells transfected with the human dopamine D2 receptor) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Radioligand binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., haloperidol or this compound).

  • Separation and detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of a psychostimulant like amphetamine. This model is considered to have predictive validity for the treatment of positive symptoms of schizophrenia.[8][9]

Methodology:

  • Animal subjects: Typically, rats or mice are used.

  • Habituation: Animals are individually placed in open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes). Locomotor activity is recorded using automated tracking systems.[8]

  • Drug administration: Animals are pre-treated with either the test compound (e.g., haloperidol) or a vehicle control. After a specified time, they are administered amphetamine (typically 1-5 mg/kg, intraperitoneally).[10]

  • Locomotor activity recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) following amphetamine administration.[8]

  • Data analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine if the test compound significantly attenuates the amphetamine-induced hyperlocomotion.

Experimental_Workflow_Hyperlocomotion Start Start Habituation Habituation in Open-Field Arena Start->Habituation Drug_Administration Administer Test Compound (e.g., Haloperidol) or Vehicle Habituation->Drug_Administration Amphetamine_Administration Administer Amphetamine Drug_Administration->Amphetamine_Administration Locomotor_Recording Record Locomotor Activity Amphetamine_Administration->Locomotor_Recording Data_Analysis Data Analysis and Comparison Locomotor_Recording->Data_Analysis End End Data_Analysis->End

Diagram 3: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To measure sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. The ability of a drug to restore PPI deficits is considered a measure of its potential antipsychotic efficacy.[11][12]

Methodology:

  • Animal subjects: Rats or mice are placed in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle responses.

  • Test session: The session consists of a series of trials. Some trials present a loud, startling stimulus (the "pulse," e.g., 120 dB white noise) alone. Other trials present a weak, non-startling stimulus (the "prepulse," e.g., 74-90 dB white noise) shortly before the pulse.[11]

  • Startle response measurement: The amplitude of the startle response is measured in each trial.

  • Data analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The effect of a test drug on PPI is assessed by comparing the PPI levels in drug-treated animals to those in vehicle-treated animals.[13]

Haloperidol-Induced Catalepsy

Objective: To assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of traditional antipsychotics. This test measures the induction of catalepsy, a state of immobility and muscle rigidity.[14][15]

Methodology:

  • Animal subjects: Typically rats or mice.

  • Drug administration: Animals are administered the test compound (e.g., haloperidol at 0.5-2 mg/kg, intraperitoneally).[16][17]

  • Catalepsy assessment: At specific time points after drug administration, the animal's forepaws are placed on an elevated horizontal bar. The latency for the animal to remove both paws from the bar is measured. A longer latency indicates a greater degree of catalepsy.[14][15]

  • Data analysis: The catalepsy scores (latency to move) are compared between different treatment groups.

Conclusion

The comparative analysis of this compound and traditional antipsychotics reveals a fundamental divergence in their mechanisms of action. Traditional antipsychotics, exemplified by haloperidol and chlorpromazine, are defined by their direct antagonism of dopamine D2 receptors. This mechanism, while effective for positive symptoms of psychosis, is also associated with a wide range of side effects due to their interactions with other neurotransmitter systems.

This compound, as a selective CCKB receptor antagonist, offers a novel approach that does not directly target dopamine receptors. Its potential to modulate dopamine neurotransmission indirectly, through the cholecystokinin system, suggests a more refined mechanism that could potentially avoid some of the side effects associated with broad-spectrum dopamine receptor blockade. While the anxiolytic properties of this compound have been noted, its full potential in the context of psychosis remains an area for further investigation. Future research should focus on detailed in vivo studies to quantify the effects of this compound on dopamine release in relevant brain regions and to assess its efficacy in animal models of psychosis. Such studies will be crucial in determining whether targeting the CCKB receptor represents a viable and improved therapeutic strategy for psychiatric disorders.

References

A Comparative Guide to the In Vitro Antagonistic Activity of PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of PD 135158 with other common cholecystokinin (B1591339) (CCK) receptor antagonists. The data presented herein is compiled from various scientific sources to facilitate an informed assessment of its performance and potential applications in research and drug development.

Introduction to this compound

This compound is a non-peptide compound that has been characterized as a potent and selective antagonist of the cholecystokinin B (CCKB or CCK2) receptor.[1] Interestingly, while it effectively blocks the action of CCK at the CCKB receptor, it has been observed to exhibit agonist activity at the cholecystokinin A (CCKA or CCK1) receptor, a crucial distinction for researchers selecting tools for their in vitro studies.[2] This dual characteristic underscores the importance of validating the specific activity of such compounds in the chosen experimental system.

Comparative Analysis of In Vitro Activity

To contextualize the performance of this compound, this guide compares its binding affinity with that of other well-established CCK receptor antagonists: L-364,718 (Devazepide), L-365,260, Loxiglumide, and Proglumide. The following tables summarize their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) at both CCKA/CCK1 and CCKB/CCK2 receptors.

Table 1: Comparative Binding Affinity (Kᵢ) of CCK Receptor Antagonists
CompoundCCKA / CCK1 Receptor Kᵢ (nM)CCKB / CCK2 Receptor Kᵢ (nM)Selectivity
This compound Agonist Activity2.8[1]CCKB Selective Antagonist
L-364,718 (Devazepide)0.3[3]342[3]CCKA Selective
L-365,260-1.9 - 2.0[4]CCKB Selective
Proglumide--Non-selective

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative Inhibitory Potency (IC₅₀) of CCK Receptor Antagonists
CompoundCCKA / CCK1 Receptor IC₅₀CCKB / CCK2 Receptor IC₅₀
This compound 1232 nM[1]2.8 nM[1]
L-364,718 (Devazepide)81 pM (rat pancreatic), 45 pM (bovine gallbladder)[5][6][7][8]245 nM (guinea pig brain)[5][6][7][8]
L-365,260280 nM[9]2 nM[9]
Loxiglumide77.1 nM (bovine gallbladder), 195 nM (rat pancreatic)12363 nM (guinea pig cerebral cortex), 15455 nM (guinea pig parietal cells)
Proglumide-0.8 mM (rat pancreatic islets)

Note: A lower IC₅₀ value indicates a greater potency of the antagonist.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to allow for replication and validation of these findings.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the CCK receptors.

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human CCKA or CCKB receptor.

  • Radioligand: [¹²⁵I]CCK-8 (Bolton-Hunter labeled).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound and other antagonists, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known non-radiolabeled CCK receptor agonist or antagonist.

  • Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C), vacuum filtration manifold, and a gamma counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the following in order:

    • 150 µL of the cell membrane preparation (3-20 µg protein per well).

    • 50 µL of the test compound dilution or buffer (for total binding) or non-specific binding control.

    • 50 µL of the radioligand solution.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, which have been pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters for 30 minutes at 50°C.

  • Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCK receptor agonist.

1. Materials:

  • Cells: HEK293 cells stably expressing the CCKA or CCKB receptor, seeded in a 96-well or 384-well black, clear-bottom plate.

  • Calcium-sensitive dye: Fluo-4 AM or a commercial no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[8]

  • Agonist: CCK-8.

  • Test Compound: this compound and other antagonists.

  • Apparatus: A fluorescence plate reader with kinetic reading capabilities and liquid handling, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

2. Procedure:

  • Cell Plating: Seed the cells into the microplate at an appropriate density and incubate overnight to allow for attachment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add an equal volume of the dye loading solution to each well.[8]

    • Incubate the plate for 1 hour at 37°C in a CO₂ incubator.

  • Antagonist Incubation: Add the serially diluted test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Place the plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add a pre-determined concentration of the agonist (e.g., EC₈₀ of CCK-8) to all wells simultaneously using the instrument's liquid handler.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to measure the calcium response.

3. Data Analysis:

  • The calcium response is typically quantified as the peak fluorescence intensity or the area under the curve.

  • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.

CCK_Receptor_Signaling cluster_CCKA CCKA (CCK1) Receptor Signaling cluster_CCKB CCKB (CCK2) Receptor Signaling CCK1 CCKA Receptor Gq_1 Gαq/11 CCK1->Gq_1 Gs_1 Gαs CCK1->Gs_1 PLC_1 PLC Gq_1->PLC_1 PIP2_1 PIP2 PLC_1->PIP2_1 IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 AC_1 Adenylyl Cyclase Gs_1->AC_1 cAMP_1 cAMP AC_1->cAMP_1 PKA_1 PKA Activation cAMP_1->PKA_1 CCK2 CCKB Receptor Gq_2 Gαq/11 CCK2->Gq_2 PLC_2 PLC Gq_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional Calcium Flux Functional Assay B1 Prepare Cell Membranes (CCKA or CCKB expressing) B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound from Free (Vacuum Filtration) B2->B3 B4 Measure Radioactivity (Gamma Counting) B3->B4 B5 Calculate IC₅₀ & Kᵢ B4->B5 F1 Seed Cells in Microplate (CCKA or CCKB expressing) F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Incubate with Test Compound (Antagonist) F2->F3 F4 Stimulate with Agonist & Measure Fluorescence (FLIPR) F3->F4 F5 Calculate IC₅₀ F4->F5

References

A Comparative Guide to PD 135158 and Other Cholecystokinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin (B1591339) (CCK) antagonist PD 135158 with other key CCK antagonists. Cholecystokinin is a crucial peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK-A (predominantly in the periphery, regulating digestion and satiety) and CCK-B (abundant in the central nervous system, involved in anxiety, pain, and memory). The modulation of these receptors with selective antagonists is a significant area of research for various therapeutic applications.

Quantitative Comparison of Binding Affinity and Selectivity

The efficacy and specificity of a CCK antagonist are determined by its binding affinity (often expressed as IC50 or Ki values) for the two receptor subtypes. A lower value indicates a higher binding affinity. The selectivity ratio (CCK-A Ki / CCK-B Ki) indicates the preference for the CCK-B receptor, with a higher ratio signifying greater CCK-B selectivity. This compound is a notable CCK-B selective antagonist. The following table summarizes the binding affinities of this compound and other representative CCK antagonists.

CompoundClassCCK-A Receptor Affinity (IC50/Ki, nM)CCK-B Receptor Affinity (IC50/Ki, nM)Selectivity Ratio (CCK-A/CCK-B)
This compound Dipeptoid6800.2 - 76>3400
L-364,718 (Devazepide) Benzodiazepine0.0845 - 245~0.0003
L-365,260 Benzodiazepine2802140
Proglumide Glutaramic acid derivative~500,000~50,000~10
Asperlicin Fungal-derived Benzodiazepine1400>100,000~0.014

Note: The values are compiled from various sources and experimental conditions may differ. They serve as a comparative guide.

Cholecystokinin Receptor Signaling Pathway

Both CCK-A and CCK-B receptors are G-protein coupled receptors that primarily signal through the Gq alpha subunit.[1][2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2][3] DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.[2][4]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK_Ligand CCK (Agonist) Receptor CCK-A / CCK-B Receptor CCK_Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion, Neuronal Excitation) PKC->Cellular_Response Phosphorylates targets

Caption: Canonical CCK Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competitive Binding Assay

The binding affinity of CCK antagonists is typically determined using a radioligand competitive binding assay. This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the CCK receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for CCK-A or CCK-B receptors.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing human or rodent CCK-A or CCK-B receptors, or tissue homogenates known to be rich in a specific receptor subtype (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).

  • Radioligand: A high-affinity radiolabeled ligand, such as [3H]L-364,718 for CCK-A receptors or [125I]CCK-8 for CCK-B receptors.

  • Test Compounds: this compound and other CCK antagonists of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: Typically a Tris-HCl buffer (pH 7.4) containing divalent cations (e.g., MgCl2) and a protease inhibitor cocktail.

  • Wash Buffer: Cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In assay tubes, combine the receptor preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate to Reach Equilibrium Receptor->Incubation Radioligand Radioligand (e.g., [³H]L-364,718) Radioligand->Incubation Antagonist Test Antagonist (e.g., this compound) (Varying Concentrations) Antagonist->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Plotting Plot % Inhibition vs. [Antagonist] Counting->Plotting Calculation Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) Plotting->Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

Comparative Performance in Preclinical Models

The in vivo effects of CCK antagonists are often evaluated in animal models of anxiety, pain, satiety, and gastrointestinal motility.

Anxiety Models: CCK-B receptor activation is known to be anxiogenic, and therefore, selective CCK-B antagonists like this compound are expected to have anxiolytic properties.

  • This compound: Has demonstrated efficacy in reducing "state" anxiety in mice in the light/dark choice test.[5] It has also been shown to have anti-panic-like effects in the mouse defense test battery.[6]

  • L-365,260: Another selective CCK-B antagonist, has been shown to block CCK-4-induced panic attacks.[7]

  • L-364,718 (Devazepide): As a CCK-A selective antagonist, it is generally less effective in anxiety models compared to CCK-B antagonists.[8]

  • Proglumide: Being non-selective and of low potency, its effects on anxiety are less pronounced.[9][10]

Other Therapeutic Areas:

  • Antipsychotic Potential: this compound has been investigated for its potential as an antipsychotic, as it enhances latent inhibition in rats, a model used to screen for antipsychotic-like activity.[11]

  • Gastrointestinal Disorders: CCK-A antagonists like Devazepide (L-364,718) are potent inhibitors of gallbladder contraction and pancreatic secretion and have been primarily studied for gastrointestinal applications.[12][13]

References

Independent Verification of PD 135158's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholecystokinin (B1591339) (CCK) receptor ligand PD 135158 with alternative compounds. The information presented is supported by experimental data to facilitate independent verification of its mechanism of action. This compound is a notable compound due to its dual activity as a selective antagonist of the cholecystokinin B (CCKB) receptor and an agonist of the cholecystokinin A (CCKA) receptor.

Comparative Analysis of Receptor Binding Affinities and Functional Potencies

The following tables summarize the quantitative data for this compound and comparable CCK receptor ligands. This data allows for a direct comparison of their potency and selectivity.

Table 1: Antagonist Affinity (Ki/IC50) at the CCKB Receptor

CompoundReceptor SourceRadioligandKi (nM)IC50 (nM)Reference
This compound Mouse Cortex[125I]CCK-82.8[1]
This compound Human CCK2 (HEK293 cells)red-CCK(26-33)3.1[1]
L-365,260Guinea Pig Brain2.0[2][3]
L-365,260Guinea Pig Stomach1.9[2][3]
YM022Canine CCK-B[125I]CCK-80.0680.73[4][5]
ProglumideRat Pancreatic Islets[125I]CCK-33800,000[6]

Table 2: Agonist/Antagonist Activity at the CCKA Receptor

CompoundActivityReceptor SourceAssayEC50/IC50 (nM)Reference
This compound Full AgonistRat Pancreatic AciniLipase (B570770) Release600[7]
This compound AntagonistHuman CCK1 (HEK293 cells)Fluorescent Ligand Binding610 (Ki)[1]
L-365,260Antagonist>1000
YM022AntagonistCanine Pancreas[3H]devazepide Binding136[4][5]
ProglumideAntagonistRat Pancreatic IsletsInsulin (B600854) Secretion Inhibition1,200,000[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for replication.

Radioligand Binding Assay for CCK Receptors

This protocol is a generalized procedure based on common practices in the cited literature for determining the binding affinity of a compound to CCK receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CCKA or CCKB receptor.

Materials:

  • Cell membranes prepared from cells expressing the target CCK receptor subtype (e.g., HEK293-hCCKB).

  • Radioligand (e.g., [125I]CCK-8).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of unlabeled CCK-8).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for CCKA Receptor Agonism (Amylase/Lipase Release)

This protocol outlines a method to assess the agonist activity of a compound at the CCKA receptor by measuring enzyme secretion from pancreatic acini.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating enzyme release.

Materials:

  • Isolated pancreatic acini from a suitable animal model (e.g., rat).

  • HEPES-Ringer buffer supplemented with amino acids and BSA.

  • Test compound (e.g., this compound).

  • Positive control (e.g., CCK-8).

  • Amylase or lipase activity assay kit.

  • Spectrophotometer.

Procedure:

  • Prepare isolated pancreatic acini by collagenase digestion of the pancreas.

  • Resuspend the acini in HEPES-Ringer buffer.

  • Aliquot the acinar suspension into tubes.

  • Add serial dilutions of the test compound or positive control to the tubes.

  • Incubate the tubes in a shaking water bath at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

  • Collect the supernatant, which contains the secreted enzymes.

  • Measure the amylase or lipase activity in the supernatant using a commercially available kit.

  • Measure the total enzyme content in the acinar pellet (after lysing the cells) to normalize the secreted amount.

  • Express the enzyme release as a percentage of the total cellular content.

  • Plot the percentage of enzyme release against the logarithm of the agonist concentration.

  • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of CCK receptors and a typical experimental workflow.

CCKB_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling CCK CCK/Gastrin CCKBR CCKB Receptor CCK->CCKBR Activates PD135158 This compound PD135158->CCKBR Blocks Gq Gq CCKBR->Gq G1213 G12/13 CCKBR->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Neurotransmission) MAPK->Cellular_Response RhoA->Cellular_Response

Caption: CCKB Receptor Signaling Pathway.

CCKA_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling CCK Sulfated CCK CCKAR CCKA Receptor CCK->CCKAR Activates PD135158 This compound PD135158->CCKAR Activates Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA Protein Kinase A (PKA) cAMP->PKA Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Pancreatic Enzyme Secretion, Gallbladder Contraction) PKA->Cellular_Response Ca->PKC PKC->Cellular_Response

Caption: CCKA Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes or Isolated Tissues D Incubate Membranes/Tissues with Ligands and Compounds A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare Radioligand and Buffers C->D E Separate Bound and Free Ligand (Filtration) D->E F Measure Signal (e.g., Radioactivity, Fluorescence) E->F G Calculate Specific Binding or Functional Response F->G H Generate Dose-Response Curves G->H I Determine IC50/EC50/Ki Values H->I

References

Assessing the Specificity of PD 135158: A Comparison Guide Leveraging Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of PD 135158, a widely used cholecystokinin (B1591339) (CCK) receptor ligand. In the pursuit of targeted therapeutics, understanding a compound's precise molecular interactions is paramount. Here, we delve into the pharmacological profile of this compound, compare it with alternative CCK receptor antagonists, and underscore the definitive role of knockout models in validating drug specificity.

This compound: A Tale of Two Receptors

This compound is primarily characterized as a potent and selective antagonist for the cholecystokinin B (CCKB) receptor.[1][2] However, a critical aspect of its pharmacological profile, often overlooked, is its activity at the cholecystokinin A (CCKA) receptor. Research has demonstrated that while it blocks the action of CCK at the CCKB receptor, it can paradoxically act as a full agonist at the rat pancreatic CCKA receptor.[2] This dual activity highlights the importance of comprehensive specificity testing.

The Gold Standard: Knockout Models for Specificity Validation

Quantitative Comparison of CCK Receptor Ligands

The following table summarizes the binding affinities and functional activities of this compound and alternative CCK receptor antagonists. This data is compiled from studies in wild-type systems, as direct comparative data for this compound in knockout models is unavailable.

CompoundPrimary TargetReported IC50/Ki (nM) at Primary TargetOff-Target ActivityReference
This compound CCKB Receptor~2-10Agonist at rat CCKA receptor (EC50 ~600 nM)[1][2]
L-364,718 (Devazepide)CCKA Receptor~0.1-1High selectivity for CCKA over CCKB
L-365,260CCKB Receptor~1-5High selectivity for CCKB over CCKA
YM022CCKB Receptor~0.2-1High selectivity for CCKB over CCKA
LoxiglumideCCKA Receptor~50-150Moderate selectivity for CCKA over CCKB[2]

Experimental Protocols

To facilitate the design of robust specificity studies, we provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., brain cortex for CCKB, pancreas for CCKA) from both wild-type and knockout animals are homogenized in a buffered solution and centrifuged to isolate the cell membranes.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]CCK-8) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Imaging)

These assays measure the cellular response to receptor activation or blockade.

  • Cell Culture: Cells expressing the target receptor are cultured on glass coverslips.

  • Loading with Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: After establishing a baseline fluorescence, cells are stimulated with a known agonist (e.g., CCK-8) in the presence and absence of the test antagonist (e.g., this compound).

  • Imaging: Changes in intracellular calcium concentration are monitored using a fluorescence microscope.

  • Data Analysis: The ability of the antagonist to block the agonist-induced calcium response is quantified to determine its potency (IC50). To test for agonist activity, the compound is applied alone.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CCK receptor signaling pathways, the experimental workflow for assessing specificity using knockout models, and the logical framework for interpreting the results.

G cluster_0 CCKA Receptor Signaling cluster_1 CCKB Receptor Signaling CCKAR CCKA Receptor Gq Gαq CCKAR->Gq CCK-8 PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC CCKBR CCKB Receptor Gq_B Gαq CCKBR->Gq_B CCK-8 / Gastrin PLC_B Phospholipase C Gq_B->PLC_B PIP2_B PIP2 PLC_B->PIP2_B IP3_B IP3 PIP2_B->IP3_B DAG_B DAG PIP2_B->DAG_B Ca_B ↑ [Ca2+]i IP3_B->Ca_B PKC_B PKC Activation DAG_B->PKC_B

Caption: Simplified signaling pathways for CCKA and CCKB receptors.

G start Start: Assess Drug Specificity wt Wild-Type (WT) Model (Cells or Animal) start->wt ko Knockout (KO) Model (Target Receptor Deleted) start->ko assay_wt Perform Functional Assay (e.g., measure physiological response) wt->assay_wt assay_ko Perform Functional Assay (e.g., measure physiological response) ko->assay_ko effect_wt Effect Observed assay_wt->effect_wt no_effect_wt No Effect assay_wt->no_effect_wt effect_ko Effect Observed assay_ko->effect_ko no_effect_ko No Effect assay_ko->no_effect_ko effect_wt->effect_ko effect_wt->no_effect_ko inactive Conclusion: Inactive Compound no_effect_wt->inactive off_target Conclusion: Off-Target Effect effect_ko->off_target on_target Conclusion: On-Target Effect no_effect_ko->on_target

Caption: Experimental workflow for specificity assessment using knockout models.

G cluster_wt Wild-Type Animal cluster_ko CCKB Knockout Animal drug_wt Administer this compound response_wt Physiological Response drug_wt->response_wt interpretation_wt interpretation_wt response_wt->interpretation_wt Ambiguous Interpretation: On-target (CCKB)? Off-target (CCKA)? drug_ko Administer this compound response_ko Physiological Response drug_ko->response_ko interpretation_ko interpretation_ko response_ko->interpretation_ko Clear Interpretation: Any response is due to off-target effects (e.g., CCKA agonism)

Caption: Logical relationship demonstrating the utility of knockout models.

Conclusion

While this compound is a valuable tool for studying the CCKB receptor, its agonist activity at the CCKA receptor necessitates careful consideration in experimental design and data interpretation. For unequivocal determination of its on-target and off-target effects, studies employing CCKB and CCKA receptor knockout models are indispensable. Researchers are encouraged to utilize such models to validate the specificity of this compound and other pharmacological agents to ensure the reliability and translatability of their findings. This guide serves as a foundational resource for designing and interpreting experiments aimed at dissecting the precise molecular pharmacology of CCK receptor ligands.

References

Safety Operating Guide

Navigating the Disposal of PD 135158: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of PD 135158, a selective CCKB receptor antagonist used in signal pathway research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's physical state and solubility, which informs its proper handling and disposal.

PropertyValue
Molecular Formula C₃₅H₄₄N₄O₆
Molecular Weight 616.76 g/mol
Physical Appearance White solid
Storage Temperature -20°C
Solubility Soluble in DMSO (100 mM)

Step-by-Step Disposal Plan for this compound

The following procedure outlines a safe and compliant method for the disposal of this compound waste. This plan is designed to be a conservative approach in the absence of specific hazard data.

  • Segregation and Collection:

    • All waste materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Waste Characterization:

    • Due to the lack of specific toxicity and environmental hazard data, this compound waste should be treated as "characteristically hazardous" for chemical waste disposal purposes. This conservative approach ensures the highest level of safety and compliance.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory and away from incompatible chemicals.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent, such as acetone (B3395972) or ethanol, three times.

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous solid waste, in accordance with your institution's guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PD135158_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate and Collect Waste in Labeled Hazardous Container ppe->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store request Request Hazardous Waste Pickup from EHS Department store->request end End: Proper Disposal request->end

This compound Disposal Workflow Diagram

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

Essential Safety and Logistical Information for Handling PD 135158

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for PD 135158 (CAS No. 130325-35-8) was not available in the public domain at the time of this writing. The following guidance is based on general best practices for handling research chemicals of unknown toxicity. It is imperative to obtain the SDS from the supplier and conduct a thorough risk assessment before handling this compound. The information provided herein is for general guidance only and should not be considered a substitute for a substance-specific SDS.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on providing procedural, step-by-step guidance to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Due to the absence of specific hazard data for this compound, a cautious approach to PPE is warranted. The following table outlines the recommended PPE for handling this compound, assuming it may be a potent, hazardous substance.

PPE Category Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes, dust, or aerosols.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact. Double gloving is recommended.
Body Protection A lab coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended when handling the solid form to avoid inhalation of dust particles. The type of cartridge should be determined by a qualified safety professional based on a risk assessment.

Operational Plan: From Receipt to Disposal

A structured operational plan is crucial for the safe handling of research compounds. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect sds Verify SDS is Available inspect->sds storage Store in a Designated, Ventilated, and Secure Location sds->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Compound in a Fume Hood or Vented Enclosure ppe->weigh preparation Prepare Solutions in a Fume Hood weigh->preparation experiment Conduct Experiment Following Protocol preparation->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via Institutional Hazardous Waste Program waste->dispose

Caption: Operational workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and compliance with regulations.

Waste Stream Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous solid waste.
Solutions containing this compound Collect in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as solid hazardous waste.

Important Note: All waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Scenario Action Plan
Small Spill (Solid) 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. Carefully scoop the material into a labeled hazardous waste container. 5. Decontaminate the area with an appropriate solvent, followed by soap and water.
Small Spill (Liquid) 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent pads or granules. 4. Absorb the spilled liquid. 5. Place the absorbent material into a labeled hazardous waste container. 6. Decontaminate the area with an appropriate solvent, followed by soap and water.
Large Spill 1. Evacuate the laboratory and alert others in the vicinity. 2. Close the laboratory doors and prevent entry. 3. Contact your institution's emergency response team or safety officer immediately. 4. Provide details of the spilled substance.

Signaling Pathway

By adhering to these general safety guidelines and fostering a strong safety culture, researchers can minimize risks and ensure the safe and responsible handling of research compounds like this compound.

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